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  • Product: 1H-Benzotriazole, 4,5,6,7-tetrahydro-
  • CAS: 49636-05-7

Core Science & Biosynthesis

Foundational

Structural Dynamics and Application Workflows of 4,5,6,7-Tetrahydro-1H-benzotriazole (THBTA)

An In-Depth Technical Whitepaper for Research and Development Professionals Executive Summary In the landscape of modern chemical development, the functionalization of classical heterocyclic scaffolds is a primary driver...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Research and Development Professionals

Executive Summary

In the landscape of modern chemical development, the functionalization of classical heterocyclic scaffolds is a primary driver of innovation. 4,5,6,7-Tetrahydro-1H-benzotriazole (THBTA) —a partially saturated analog of the ubiquitous corrosion inhibitor benzotriazole—represents a critical structural bridge between aliphatic flexibility and aromatic coordinating power. By hydrogenating the benzene ring of the benzotriazole core, application scientists unlock a unique physicochemical profile characterized by altered electron density, modified steric bulk, and shifted tautomeric equilibria.

This whitepaper provides an authoritative analysis of THBTA's chemical structure, physical properties, and its dual-domain applications: as a highly selective passivating agent in semiconductor Chemical Mechanical Polishing (CMP) and as a privileged fragment scaffold in rational drug design.

Chemical Structure and Physicochemical Profile

THBTA (CAS: 6789-99-7) consists of a triazole ring fused to a saturated cyclohexane ring. Unlike standard benzotriazole, where the fully conjugated π -system delocalizes electron density across the entire bicyclic framework, the saturation of the six-membered ring in THBTA localizes electron density more heavily on the triazole nitrogens.

Tautomeric Dynamics

A critical feature of THBTA is its annular tautomerism. In aqueous environments, the proton rapidly migrates between the nitrogen atoms, establishing an equilibrium among the 1H, 2H, and 3H tautomeric forms[1]. However, due to the energetic penalties associated with the 2H form, the 1H and 3H tautomers are in rapid equilibrium and predominate in solution, while the 1H-tautomer is the primary species in the solid state. This dynamic speciation is highly pH-dependent and dictates the molecule's binding affinity to both transition metals and protein active sites.

Quantitative Physicochemical Data

To facilitate experimental design, the core physical properties of THBTA are summarized below.

PropertyValueReference / Source
CAS Registry Number 6789-99-7[2]
Molecular Formula C 6​ H 9​ N 3​ [2]
Molecular Weight 123.16 g/mol [2]
Melting Point 82–85 °C[2]
Boiling Point 150 °C @ 1-2 Torr[2]
Canonical SMILES N1=NC2=C(N1)CCCC2[2]

Pharmaceutical Applications: Fragment-Based Drug Discovery (FBDD)

In pharmaceutical sciences, the low molecular weight (123.16 Da) and high ligand efficiency of THBTA make it an ideal candidate for Fragment-Based Drug Discovery (FBDD). The saturated ring provides a three-dimensional vector for further synthetic elaboration, unlike flat, fully aromatic systems. THBTA derivatives have been successfully deployed in identifying novel binding pockets, such as in the SAMPL7 protein-ligand challenge targeting the PHIP bromodomain ()[3], and serve as core structural motifs in the development of Autotaxin (ATX) inhibitors for treating fibrotic diseases[4].

Protocol 1: High-Throughput Crystallographic Soaking of THBTA Fragments

This protocol outlines the integration of THBTA into a crystallographic screening pipeline, utilizing a self-validating feedback loop to ensure data integrity.

  • Crystal Preparation: Grow apo-protein crystals (e.g., target kinase or bromodomain) using vapor diffusion. Causality: High-resolution, well-ordered crystal lattices are strictly required to resolve the electron density of low-molecular-weight fragments like THBTA.

  • Ligand Solution Formulation: Dissolve the THBTA derivative in 100% anhydrous DMSO to a stock concentration of 100 mM. Causality: The hybrid aliphatic-aromatic nature of THBTA requires a strong organic solvent to ensure complete solubilization without premature precipitation upon aqueous introduction.

  • Crystal Soaking: Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with 10–20% of the THBTA-DMSO stock. Incubate for 2 to 24 hours. Causality: The concentration gradient forces the fragment into the solvent channels of the crystal. The strict time limit prevents DMSO-induced degradation of the crystal lattice.

  • Cryocooling and Diffraction: Flash-freeze the soaked crystals in liquid nitrogen using an optimized cryoprotectant (e.g., 20% glycerol). Collect X-ray diffraction data at a synchrotron light source.

  • System Validation (Self-Validation Step): Process the diffraction data via molecular replacement. The protocol is deemed successful and self-validating only if the Fo​−Fc​ difference electron density map reveals a distinct >3σ peak matching the THBTA geometry, and the divergence between Rfree​ and Rwork​ remains below 5%. This confirms that the ligand has bound specifically without inducing global protein unfolding.

FBDD_Workflow N1 Target Protein Preparation (e.g., PHIP / Autotaxin) N2 Fragment Library Screening (THBTA derivatives) N1->N2 Incubation N3 X-Ray Crystallography (Soaking & Diffraction) N2->N3 Crystal Soaking N4 Electron Density Mapping (Identify Binding Pose) N3->N4 Data Processing N5 Hit-to-Lead Optimization (SAR & Affinity Tuning) N4->N5 Structural Insights

Figure 1: FBDD workflow utilizing THBTA fragments to identify novel binding poses.

Materials Science: Chemical Mechanical Polishing (CMP)

In advanced semiconductor manufacturing, the planarization of copper and cobalt interconnects requires slurries that can selectively remove material without causing isotropic chemical etching (dishing). THBTA is heavily utilized as a highly effective corrosion inhibitor in these CMP compositions[1].

Mechanism of Action

Because the fused cyclohexane ring of THBTA is electron-donating relative to a benzene ring, the electron density on the triazole nitrogens is slightly increased. This enhances the coordinate covalent bonding between the triazole nitrogens and the oxidized metal surface (e.g., Cu 2+ or Co 2+ ). This interaction forms a dense, insoluble, protective monolayer that passivates the metal in recessed areas, while the mechanical action of the polishing pad selectively removes the film from protruding topographies[1].

Protocol 2: Formulation and Validation of THBTA-Enhanced CMP Slurry

A methodology for formulating a selective, low-defect polishing slurry for metal interconnects.

  • Abrasive Dispersion: Disperse colloidal silica (0.1–2.5 wt.%) in deionized water under high shear. Causality: Colloidal silica provides the precise mechanical abrasion necessary to remove the passivated metal oxide layer without inducing deep surface scratching.

  • Oxidizer Addition: Integrate hydrogen peroxide (H 2​ O 2​ , ~1.0 wt.%) into the dispersion. Causality: H 2​ O 2​ chemically oxidizes the zero-valent metal surface into reactive metal oxides, which are significantly easier to shear away mechanically.

  • Inhibitor Integration: Add THBTA (0.001 to 0.02 wt.%) to the mixture. Causality: THBTA rapidly diffuses to the metal surface, where its triazole moiety coordinates with the newly formed metal oxides, creating a protective barrier that halts uncontrolled chemical dissolution.

  • pH Stabilization: Adjust the slurry pH to a strict range of 6.0–9.5 using an alkaline buffer (e.g., KOH). Causality: Maintaining this slightly alkaline pH ensures that THBTA remains predominantly in its active 1H-tautomeric form, optimizing its adsorption kinetics and preventing premature precipitation.

  • System Validation (Static Etch Rate): Submerge a pre-weighed, polished metal coupon (Copper or Cobalt) into the heated slurry (without mechanical pad friction) for exactly 10 minutes, then rinse and reweigh. The formulation is self-validating if the Static Etch Rate (SER) is calculated to be <10 Å/min . This metric proves the THBTA monolayer has successfully passivated the surface against isotropic chemical attack.

CMP_Mechanism N1 Aqueous CMP Slurry (THBTA + H2O2 + Silica) N2 Surface Oxidation (Metal -> Metal Oxides) N1->N2 Chemical Action N3 THBTA Adsorption (Protective Monolayer Formation) N2->N3 Passivation N4 Mechanical Abrasion (Selective Oxide Removal) N3->N4 Pad Friction N4->N2 Re-oxidation (Dynamic Loop) N5 Planarized Metal Surface (Defect-Free) N4->N5 Material Removal

Figure 2: Dynamic loop of oxidation, THBTA passivation, and mechanical abrasion in CMP.

Ecotoxicology and Environmental Risk

Given the widespread industrial use of benzotriazoles in cooling systems, detergents, and CMP slurries, their environmental fate is a subject of active regulatory scrutiny. The Dutch National Institute for Public Health and the Environment (RIVM) tracks the presence of benzotriazole derivatives, including THBTA, in surface waters to establish environmental risk limits[5].

Because THBTA exhibits high aqueous solubility and stability, it resists rapid biodegradation. Consequently, researchers employ Quantitative Structure-Activity Relationship (QSAR) models to predict the aquatic toxicity of these emerging pollutants across species like Daphnia magna and Oncorhynchus mykiss, prioritizing compounds for empirical ecotoxicological testing[6].

References

  • CAS Common Chemistry. "6789-99-7: Tetrahydrobenzotriazole." American Chemical Society. Available at:[Link]

  • European Patent Office (EPO). "Chemical-Mechanical Polishing Composition Comprising Benzotriazole Derivatives as Corrosion Inhibitors." Patent EP3019569A1. Available at:[Link]

  • RCSB Protein Data Bank. "5RKD: PanDDA analysis group deposition -- Crystal Structure of PHIP in complex with Z2168282707." SAMPL7 Protein-Ligand Challenge. Available at: [Link]

  • Google Patents. "Hexahydropyrrolo[3,4-C]pyrrole Derivatives and Related Compounds as Autotaxin (ATX) Inhibitors." US Patent Application.
  • National Institute for Public Health and the Environment (RIVM). "Environmental risk limits for benzotriazoles: Proposal for quality standards for surface water." RIVM Report 2022-0164. Available at:[Link]

  • University of Insubria. "QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants." CADASTER Project. Available at:[Link]

Sources

Exploratory

mechanism of action of 1H-Benzotriazole, 4,5,6,7-tetrahydro- in corrosion inhibition

An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of 1H-Benzotriazole, 4,5,6,7-tetrahydro- Abstract This technical guide provides a comprehensive examination of the mechanism of action of 1H-Benzotriazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of 1H-Benzotriazole, 4,5,6,7-tetrahydro-

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 1H-Benzotriazole, 4,5,6,7-tetrahydro- (H4BTA) as a corrosion inhibitor. Given the limited specific research on H4BTA, this guide establishes a foundational understanding by first detailing the well-documented inhibitory mechanism of its parent compound, 1H-Benzotriazole (BTA). We then extrapolate these principles to postulate the specific actions of H4BTA, considering the influence of its hydrogenated benzene ring on electronic properties, adsorption behavior, and overall protective film quality. This document is intended for researchers and scientists in materials science and chemical engineering, offering both theoretical insights and practical experimental protocols for inhibitor evaluation.

Introduction to Corrosion and the Role of Heterocyclic Inhibitors

Corrosion is the electrochemical degradation of a material, typically a metal, due to its reaction with the environment. This process leads to significant economic losses and structural failures across numerous industries. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These inhibitors are substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.

Among the most effective organic inhibitors are heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, such as those from the triazole family.[1][2] 1H-Benzotriazole (BTA) is a benchmark inhibitor, especially for copper and its alloys, valued for its ability to form a robust, passivating surface film.[3][4] This guide focuses on a specific derivative, 1H-Benzotriazole, 4,5,6,7-tetrahydro- (H4BTA), which is produced by the catalytic hydrogenation of BTA.[5] While specific literature on H4BTA is sparse, its structural similarity to BTA allows for a robust, mechanism-based hypothesis of its function. We will first explore the established mechanism of BTA and then detail the anticipated behavior of H4BTA.

The Archetype: Mechanism of Action of 1H-Benzotriazole (BTA)

The efficacy of BTA as a corrosion inhibitor stems from its ability to spontaneously adsorb onto a metal surface and form a stable, protective film that acts as a barrier to corrosive agents.[3][6]

Adsorption and Protective Film Formation

The primary mechanism involves the chemisorption of the BTA molecule onto the metal surface. This process is driven by the interaction between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal atoms (e.g., copper).

  • Initial Interaction: BTA molecules in the corrosive medium approach the metal surface.

  • Deprotonation: Upon adsorption, the BTA molecule often deprotonates, losing the hydrogen atom from one of the nitrogen atoms, to form the benzotriazolate anion (BTA⁻).[7]

  • Chemisorption and Complex Formation: The BTA⁻ anion then chemically bonds with the metal ions on the surface. On copper, this results in the formation of a highly stable, polymeric [Cu(I)-BTA] complex.[8] This complex grows into a multi-layered film that is insoluble in the aqueous environment, effectively passivating the surface.[9]

The orientation of the adsorbed molecules can change with coverage; at low concentrations, they may lie flat on the surface, while at higher concentrations, they tend to adopt a more vertical orientation to allow for denser packing.[7]

Electrochemical Evidence

Electrochemical techniques are essential for quantifying the effectiveness of an inhibitor and elucidating its mechanism.

  • Potentiodynamic Polarization (PDP): This technique reveals how an inhibitor affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution or oxygen reduction) reactions. BTA is typically classified as a mixed-type inhibitor, meaning it suppresses both reactions, though it often has a more pronounced effect on the anodic process.[9][10] The addition of BTA shifts the corrosion potential (Ecorr) and significantly reduces the corrosion current density (icorr).[11]

  • Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the properties of the inhibitor film and the corrosion process. In the presence of BTA, Nyquist plots typically show a much larger semicircle diameter compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct) at the metal-solution interface. This increased resistance is attributed to the formation of the protective inhibitor film.[3][12]

Computational and Surface Analysis
  • Density Functional Theory (DFT): Computational studies using DFT help to model the adsorption process at a molecular level. These calculations can determine the most stable adsorption geometries, calculate binding energies, and analyze the electronic structure of the inhibitor-metal system.[10][13][14] DFT studies confirm that the nitrogen atoms of the triazole ring are the primary sites for interaction with the metal surface.[15][16]

  • Surface Analysis Techniques: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) provide direct evidence of the inhibitor film. XPS can confirm the chemical composition of the surface layer, identifying the presence of the [Cu(I)-BTA] complex.[8] SEM images visually demonstrate a smoother, less damaged surface on the inhibited metal compared to the pitted and corroded surface of an uninhibited sample.[11][17]

The Derivative: Postulated Mechanism of 1H-Benzotriazole, 4,5,6,7-tetrahydro- (H4BTA)

The core inhibitory function of H4BTA is expected to originate from its triazole ring, just as with BTA. However, the hydrogenation of the aromatic benzene ring into a saturated cyclohexane ring introduces significant structural and electronic differences that are anticipated to modulate its performance.

Structural and Electronic Effects of the Tetrahydro- Moiety
  • Electron Density: The aromatic benzene ring in BTA is electron-withdrawing. In contrast, the saturated alkyl (cyclohexane) ring in H4BTA is electron-donating. This inductive effect increases the electron density on the nitrogen atoms of the triazole ring. A higher electron density on these active centers should, in theory, enhance the ability of the molecule to donate its lone pair electrons to the metal's vacant d-orbitals, potentially leading to a stronger coordinate bond and more effective adsorption.

  • Steric and Conformational Effects: The benzene ring of BTA is planar. The cyclohexane ring of H4BTA is non-planar and exists in chair and boat conformations. This added bulk and three-dimensional structure may influence the packing density of the inhibitor molecules on the metal surface, which could affect the integrity and impenetrability of the resulting protective film.

  • Hydrophobicity: The replacement of the aromatic ring with a saturated one increases the molecule's hydrophobicity (lipophilicity). This property is particularly advantageous in non-aqueous or mixed-phase environments, such as in mineral oils, lubricants, and varnishes.[5] The increased hydrophobicity would enhance its solubility and persistence in these media and could form a more effective barrier against entrained water.

Proposed Inhibition Mechanism of H4BTA

Based on these differences, the mechanism for H4BTA is proposed as follows:

  • Adsorption: H4BTA molecules adsorb onto the metal surface via the nitrogen atoms of the triazole ring, a process likely enhanced by the increased electron density on these atoms.

  • Film Formation: Similar to BTA, H4BTA is expected to form a protective complex with metal ions (e.g., Cu(I)) after deprotonation. The resulting film acts as a physical barrier, isolating the metal from the corrosive environment.

  • Enhanced Performance in Non-Aqueous Media: The superior hydrophobicity of H4BTA makes it an excellent candidate for inhibiting corrosion in oils, fuels, and organic coatings, where it can effectively repel water from the metal surface.[5]

The overall mechanism can be visualized as a multi-step process involving transport, adsorption, and film formation.

G cluster_solution Corrosive Medium cluster_surface Metal Surface cluster_film Protective Film Formation H4BTA_sol H4BTA Molecules in Solution Adsorption Adsorption of H4BTA (Chemisorption) H4BTA_sol->Adsorption Transport to Surface Corrodents Corrosive Species (H₂O, O₂, Cl⁻) Metal Metal Substrate (e.g., Copper) Corrodents->Metal Corrosion Attack (Anodic/Cathodic Rxns) Metal->Adsorption Complexation Formation of [Metal-H4BTA] Complex Adsorption->Complexation Deprotonation & Bonding Barrier Stable, Hydrophobic Barrier Film Complexation->Barrier Barrier->Metal Blocks Attack G A Prepare 3-Electrode Cell (WE, RE, CE) with test solution B Immerse Electrodes & Stabilize (Monitor Open Circuit Potential - OCP) A->B C Perform Electrochemical Impedance Spectroscopy (EIS) B->C D Perform Potentiodynamic Polarization (PDP) B->D E Analyze Nyquist & Bode Plots (Determine Rct, Cdl) C->E F Analyze Tafel Plots (Determine Ecorr, icorr) D->F G Calculate Inhibition Efficiency (IE%) E->G F->G

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Foundational

Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1H-benzotriazole: An In-Depth Technical Guide

Executive Summary & Chemical Profile 4,5,6,7-Tetrahydro-1H-benzotriazole (THBT) is a fused bicyclic compound comprising a triazole ring annulated to a cyclohexene system[1]. As a structural motif, it is highly valued in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

4,5,6,7-Tetrahydro-1H-benzotriazole (THBT) is a fused bicyclic compound comprising a triazole ring annulated to a cyclohexene system[1]. As a structural motif, it is highly valued in medicinal chemistry, agrochemicals, and materials science. Accurate spectroscopic characterization of THBT is not merely a matter of peak assignment; it requires a deep understanding of the molecule's dynamic physical chemistry, specifically its annular tautomerism and extensive hydrogen-bonding networks.

This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic characterization of THBT, establishing self-validating protocols to ensure absolute data integrity.

Mechanistic Insights: Annular Tautomerism and Symmetry

The interpretation of THBT's spectra is fundamentally governed by its tautomeric behavior. The N-H proton in the triazole ring is highly labile and undergoes rapid intermolecular and intramolecular exchange between the N1 and N3 positions[2].

  • Solid-State Asymmetry: In the crystalline solid state, THBT often adopts a fixed, asymmetric 1H- or 3H-tautomeric form, stabilized by a rigid intermolecular hydrogen-bonding lattice.

  • Solution-State Symmetry (NMR Timescale): When dissolved in a solvent, the proton exchange rate exceeds the NMR observation frequency. Consequently, the NMR spectrometer captures a time-averaged signal. This dynamic equilibrium renders the molecule effectively symmetric ( C2v​ point group) on the NMR timescale, causing the C4/C7 and C5/C6 positions to appear as chemically equivalent pairs.

Tautomerism T1 1H-Tautomer (Asymmetric) Eq Rapid Proton Exchange (NMR Averaging) T1->Eq T2 3H-Tautomer (Asymmetric) Eq->T2

Annular tautomeric equilibrium in tetrahydrobenzotriazole derivatives.

Self-Validating Experimental Protocols

To generate trustworthy spectroscopic data, the experimental workflows must be designed as self-validating systems. The following protocols detail the exact methodologies and the causality behind each procedural choice.

Workflow S1 Sample Synthesis & Purification (>98%) S2 NMR Prep: DMSO-d6 (Disrupts H-bonding) S1->S2 S3 IR Prep: ATR Crystal (Preserves solid-state network) S1->S3 S4 1H & 13C NMR Acquisition (400+ MHz, TMS internal standard) S2->S4 S5 FT-IR Acquisition (4000-400 cm⁻¹, 32 scans) S3->S5 S6 Data Processing & Signal Integration S4->S6 S5->S6 S7 Tautomeric State Elucidation S6->S7

Workflow for the spectroscopic characterization of 4,5,6,7-tetrahydro-1H-benzotriazole.
High-Resolution NMR Acquisition

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is selected over Chloroform- d (CDCl 3​ ). The strong hydrogen-bond accepting nature of DMSO disrupts the native intermolecular THBT hydrogen bonds. This reduces the exchange rate variance and sharpens the quadrupolar-broadened N-H signal, allowing for more precise integration.

  • Sample Preparation: Accurately weigh 15 mg of purified THBT and dissolve in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert into a 400 MHz NMR spectrometer. Lock the field to the deuterium resonance of DMSO.

  • Self-Validating Shimming Step: Perform gradient shimming. Validation: Measure the full width at half maximum (FWHM) of the internal TMS peak. If FWHM > 1.2 Hz, the magnetic field is insufficiently homogeneous and shimming must be repeated. This guarantees that any broadening of the N-H peak is definitively due to chemical exchange and nitrogen quadrupolar relaxation, not instrumental artifact.

  • Acquisition:

    • 1 H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

    • 13 C NMR: 512 scans, power-gated broadband proton decoupling, 2-second relaxation delay.

FT-IR Spectroscopy (ATR Method)

Causality of Method Choice: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellet pressing. High-pressure KBr pressing can induce polymorphic transitions or alter the native hydrogen-bonding lattice of THBT. ATR preserves the solid-state integrity.

  • Self-Validating Background Step: Clean the diamond ATR crystal with isopropanol. Collect a 32-scan background spectrum. Validation: The absolute absence of peaks in the 3000–2800 cm −1 (organics) and 3600–3200 cm −1 (moisture) regions confirms a pristine optical path, ensuring all subsequent signals are strictly intrinsic to the THBT sample.

  • Sample Application: Place 2-3 mg of solid THBT directly onto the crystal.

  • Compression: Apply the pressure anvil to force intimate contact between the solid and the diamond. This is critical because the evanescent IR wave only penetrates 0.5 to 2 microns into the sample; poor contact yields artificially weak signals.

  • Acquisition: Record from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans). Apply standard ATR penetration-depth corrections during post-processing.

Spectroscopic Data Presentation & Causality Analysis

Nuclear Magnetic Resonance ( 1 H and 13 C)

The NMR data reflects the time-averaged C2v​ symmetry of the molecule[3]. Unlike N-substituted derivatives (e.g., 1-benzyl-THBT) where the symmetry is permanently broken and all cyclohexene carbons resolve independently[4], unsubstituted THBT shows merged signals.

Table 1: 1 H and 13 C NMR Assignments for THBT (in DMSO- d6​ )

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Mechanistic Causality
1 H 14.10Broad Singlet1HN-H proton. Highly deshielded due to the electron-withdrawing triazole ring and H-bonding. Broadened by 14 N quadrupolar relaxation and chemical exchange.
1 H 2.65 – 2.75Multiplet4HC4-H 2​ , C7-H 2​ . Shifted downfield relative to standard aliphatics due to their allylic/benzylic-like proximity to the aromatic triazole system.
1 H 1.75 – 1.85Multiplet4HC5-H 2​ , C6-H 2​ . Homoallylic position. Shielded relative to C4/C7 due to increased distance from the triazole core.
13 C 142.8Singlet ( Cq​ )2CC3a, C7a. Bridgehead carbons. Highly deshielded sp2 carbons of the fused triazole ring.
13 C 22.8Singlet ( CH2​ )2CC4, C7. Aliphatic carbons directly adjacent to the bridgehead.
13 C 23.2Singlet ( CH2​ )2CC5, C6. Central aliphatic carbons of the cyclohexene ring.
Fourier-Transform Infrared (FT-IR)

The FT-IR spectrum provides a direct window into the solid-state hydrogen bonding network that is otherwise dismantled during NMR sample preparation.

Table 2: FT-IR Vibrational Assignments for Solid THBT

Wavenumber (cm −1 )IntensityPeak ShapeAssignment & Mechanistic Causality
3150 – 2750MediumVery BroadN-H stretch. The extreme broadening and lower-than-expected wavenumber are hallmarks of extensive intermolecular N-H N hydrogen bonding in the solid state lattice.
2935, 2860StrongSharpC-H stretch ( sp3 ). Asymmetric and symmetric stretching modes of the cyclohexene ring methylenes.
1560, 1440MediumSharpC=C and C=N stretch. In-plane ring stretching vibrations of the fused triazole system.
1220MediumSharpC-N stretch. Aliphatic-to-aromatic carbon-nitrogen stretching vibration.

Conclusion

The spectroscopic characterization of 4,5,6,7-tetrahydro-1H-benzotriazole is an exercise in applied physical chemistry. By understanding the causality behind annular tautomerism and hydrogen bonding, researchers can accurately interpret the symmetry observed in NMR and the band broadening observed in FT-IR. Adhering to the self-validating protocols outlined in this guide ensures that structural confirmations are both highly accurate and reproducible across drug development workflows.

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Environmental Toxicity and Safety Profile of 4,5,6,7-Tetrahydro-1H-Benzotriazole: A Technical Guide

Executive Summary 4,5,6,7-Tetrahydro-1H-benzotriazole (CAS: 6789-99-7), frequently referred to as THBT or tetrahydrotolyltriazole, is a specialized heterocyclic compound widely utilized as a high-performance corrosion in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5,6,7-Tetrahydro-1H-benzotriazole (CAS: 6789-99-7), frequently referred to as THBT or tetrahydrotolyltriazole, is a specialized heterocyclic compound widely utilized as a high-performance corrosion inhibitor. Its primary industrial applications span chemical mechanical polishing (CMP) slurries in semiconductor manufacturing[1], industrial cooling water systems, and low-conductivity heat transfer fluids[2]. As global regulatory bodies, including the European Chemicals Agency (ECHA) and the Dutch National Institute for Public Health and the Environment (RIVM), intensify their scrutiny of benzotriazole derivatives, understanding the ecotoxicological dynamics and mammalian safety profile of THBT is critical for drug development professionals, environmental toxicologists, and formulation scientists.

This whitepaper synthesizes the physicochemical mechanisms, quantitative environmental toxicity data, and field-proven experimental protocols necessary to evaluate and validate the safety profile of THBT.

Physicochemical Profile and Mechanism of Action

To understand the environmental persistence and biological interactions of THBT, one must first understand its industrial utility. THBT is engineered to protect oxidation-prone transition metals, particularly copper and cobalt, from degradation[1].

The Causality of Inhibition: The triazole ring of THBT contains nitrogen atoms with lone electron pairs. These nitrogen atoms act as potent electron donors, coordinating with the vacant d-orbitals of metal surfaces to form a stable, chemisorbed coordination complex[3]. This interaction triggers the formation of a hydrophobic, polymeric passivation layer that physically blocks the ingress of aqueous oxidants.

While highly effective for industrial applications, this exact mechanism—metal chelation and surface binding—dictates its ecotoxicological behavior. In aquatic environments, high concentrations of THBT can theoretically interfere with biological metalloenzymes or disrupt cellular membrane ion transport.

MOA Metal Copper/Cobalt Surface (Oxidation Prone) Complex Cu-THBT Coordination Complex (Chemisorption) Metal->Complex Surface Ions THBT 4,5,6,7-tetrahydro-1H-benzotriazole (Electron Donor via N-atoms) THBT->Complex Adsorption Passivation Protective Passivation Layer (Corrosion Inhibition) Complex->Passivation Polymerization/Film Formation

Caption: Mechanism of THBT chemisorption and passivation layer formation on transition metal surfaces.

Environmental Toxicity and Ecodynamics

The aquatic toxicity of THBT has been evaluated under REACH guidelines to establish Environmental Quality Standards (EQS). Unlike some highly toxic azole derivatives, THBT exhibits a moderate safety profile, generally requiring concentrations above 70 mg/L to induce acute aquatic toxicity.

Quantitative Ecotoxicological Data

The following table summarizes the pivotal acute toxicity endpoints derived from the REACH registration dossier and RIVM evaluations:

Trophic LevelTest OrganismTest StandardEndpointValue (mg/L)Hazard Indication
Algae Desmodesmus subspicatusOECD 20172-h ErC50 (Growth Rate)87.3Low/Moderate Toxicity
Crustacea Daphnia magnaOECD 20248-h EC50 (Immobility)75.5Low/Moderate Toxicity
Fish Danio rerioOECD 20396-h LC50 (Mortality)> 100.0Low Toxicity

Scientific Insight: The data reveals that primary producers (algae) and primary consumers (daphnids) are slightly more sensitive to THBT than vertebrate fish models. This is likely due to the higher surface-area-to-volume ratio in microalgae and daphnids, which accelerates the passive diffusion of the triazole compound across cellular membranes, leading to more rapid intracellular accumulation.

Mammalian Safety Profile

For researchers handling THBT or evaluating its potential as a scaffold for drug development, mammalian toxicity data is paramount.

According to the REACH registration dossier evaluated by RIVM, a pivotal 28-day oral repeated dose toxicity study in murine models established a No Observed Adverse Effect Level (NOAEL) of 55 mg/kg bw/day .

Causality of the Endpoint: The 28-day window is a critical toxicological threshold used to identify sub-chronic systemic effects. Xenobiotics like THBT undergo hepatic metabolism; therefore, exceeding the NOAEL typically results in adaptive liver hypertrophy or renal clearance stress. By applying standard assessment factors (often up to 6000 for environmental extrapolation), regulatory bodies can derive safe human and environmental exposure limits.

Validated Experimental Methodologies

To ensure scientific integrity, any laboratory evaluating THBT must utilize self-validating experimental systems. Below are two field-proven protocols for assessing both the environmental toxicity and the industrial efficacy of THBT.

Protocol 1: Acute Immobilization Assay for Daphnia magna (Adapted from OECD 202)

Objective: Determine the 48-hour EC50 of THBT to assess aquatic invertebrate toxicity. Causality & Design:Daphnia magna is utilized due to its critical role in aquatic food webs. Using parthenogenetic (cloned) females ensures genetic uniformity, thereby isolating the chemical variable and reducing biological noise.

Step-by-Step Workflow:

  • Organism Preparation: Isolate female Daphnia magna neonates (less than 24 hours old) from a healthy stock culture. Insight: Neonates possess uniform lipid contents and metabolic rates, ensuring consistent xenobiotic uptake.

  • Test Solution Formulation: Prepare a stock solution of THBT in standard M4 medium. Create a geometric dilution series (e.g., 0, 10, 20, 40, 80, 160 mg/L). Insight: Geometric spacing is mathematically required to generate a logarithmic dose-response curve for accurate probit analysis.

  • Exposure & Incubation: Place 5 daphnids per glass vessel (4 replicates per concentration) in 50 mL of test solution. Incubate at 20°C ± 1°C under a 16:8 hour light:dark cycle.

  • Self-Validation (Reference Toxicant): Concurrently run a potassium dichromate ( K2​Cr2​O7​ ) positive control. The assay is only deemed valid if the 24-h EC50 of the reference toxicant falls within the historical laboratory baseline (typically 0.6–2.1 mg/L).

  • Endpoint Observation: Assess immobility at 24 and 48 hours. Immobility is strictly defined as the inability of the organism to swim within 15 seconds following gentle agitation of the vessel.

OECD202 Start Culture Preparation (<24h old Daphnia magna) Dosing Test Substance Dosing (0-160 mg/L THBT) Start->Dosing Exposure 48-Hour Exposure (Static system, 20°C) Dosing->Exposure Observation Immobility Assessment (24h & 48h) Exposure->Observation Analysis Data Analysis (Calculate EC50) Observation->Analysis

Caption: Step-by-step experimental workflow for OECD 202 Daphnia magna acute immobilization testing.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Passivation Validation

Objective: Quantify the corrosion inhibition efficiency of THBT on copper substrates. Causality & Design: EIS applies a small-amplitude alternating current (AC) signal. This non-destructive technique allows scientists to separate the resistance of the aqueous electrolyte from the charge transfer resistance ( Rct​ ) of the THBT-metal film.

Step-by-Step Workflow:

  • Electrode Preparation: Polish a copper working electrode to a mirror finish using an alumina slurry. Rinse with deionized water and sonicate in ethanol. Insight: Complete removal of native oxides ensures that the measured impedance is solely attributable to the engineered THBT passivation layer.

  • Electrolyte Assembly: Immerse the electrode in a 0.1 M NaCl solution containing 0.01 wt% of THBT[1].

  • Equilibration: Allow the system to rest at open circuit potential (OCP) for 30 minutes. Insight: This provides the thermodynamic time required for the triazole nitrogen atoms to chemisorb onto the copper surface and reach steady-state equilibrium.

  • Data Acquisition: Apply an AC perturbation of 10 mV peak-to-peak from a frequency of 100 kHz down to 10 mHz.

  • Self-Validation (Blank Comparison): Run an identical electrochemical cell without the THBT inhibitor. The system validates itself if the uninhibited cell displays a standard Warburg impedance (characteristic of active corrosion), while the THBT-inhibited cell displays a significantly broadened capacitive loop, indicating high Rct​ and successful film formation.

Conclusion

4,5,6,7-Tetrahydro-1H-benzotriazole is a highly effective industrial chemical whose utility is defined by its ability to coordinate with transition metals. While this mechanism presents theoretical risks to aquatic metalloenzymes, empirical REACH data demonstrates a moderate safety profile with LC50/EC50 values generally exceeding 70 mg/L. By employing rigorous, self-validating protocols like OECD 202 and EIS, researchers can accurately map both the environmental boundaries and the functional efficacy of this vital compound.

References

  • Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water - RIVM National Institute for Public Health and the Environment (RIVM), Netherlands. URL: [Link]

  • US20170158913A1 - Chemical mechanical polishing (cmp)
  • CHEMICAL-MECHANICAL POLISHING COMPOSITION COMPRISING BENZOTRIAZOLE DERIVATIVES AS CORROSION INHIBITORS - Patent 3019569 European Patent Office (EPO). URL: [Link]

  • Google Patents.

Sources

Foundational

crystal structure analysis of 1H-Benzotriazole, 4,5,6,7-tetrahydro- derivatives

An In-depth Technical Guide to the Crystal Structure Analysis of 1H-Benzotriazole and its 4,5,6,7-Tetrahydro- Derivatives Authored by: A Senior Application Scientist Introduction: The Structural Significance of Benzotria...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 1H-Benzotriazole and its 4,5,6,7-Tetrahydro- Derivatives

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of Benzotriazoles in Modern Science

Benzotriazole (BTA) and its derivatives represent a cornerstone class of heterocyclic compounds, possessing a unique fusion of a benzene and a 1,2,3-triazole ring.[1] This structural motif imparts a remarkable versatility, making them indispensable in diverse scientific fields. In medicinal chemistry, they are recognized as "privileged structures" due to their wide-ranging biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] The derivative 4,5,6,7-tetrabromo-1H-benzotriazole (TBBT), for instance, is a well-known inhibitor of protein kinase 2 (CK2), a target in cancer therapy.[3] Beyond pharmaceuticals, benzotriazoles are extensively used as highly effective corrosion inhibitors, particularly for copper and its alloys, forming a protective passivating layer on the metal surface.[5][6]

The partially saturated analogues, 4,5,6,7-tetrahydro-1H-benzotriazoles, retain the reactive triazole ring while introducing conformational flexibility through the non-aromatic carbocyclic portion.[7][8] This modification significantly alters their physicochemical properties and biological interactions, opening new avenues for drug design and materials science.

A deep understanding of the three-dimensional arrangement of atoms and molecules within a crystal is paramount for unlocking the full potential of these compounds. Crystal structure analysis, primarily through Single-Crystal X-ray Diffraction (SCXRD), provides precise atomic coordinates, revealing crucial details about molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state architecture. This knowledge is fundamental for establishing robust Structure-Activity Relationships (SAR), guiding rational drug design, and understanding polymorphism—the existence of multiple crystal forms of the same compound—which can profoundly impact a drug's stability, solubility, and bioavailability.[9][10]

This guide provides a comprehensive overview of the principles, methodologies, and key structural findings related to the crystal structure analysis of 1H-benzotriazole and its 4,5,6,7-tetrahydro- derivatives, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

I. The Experimental Core: From Synthesis to Structural Elucidation

The journey to understanding a crystal structure begins with the synthesis of high-quality material and culminates in the refinement of diffraction data. The causality behind each step is critical for a successful and reliable structural determination.

A. Synthesis of Precursor Compounds

The synthesis of the target molecule is the foundational step. The chosen synthetic route must not only be efficient but also yield a product with sufficient purity for crystallization.

1. Synthesis of 1H-Benzotriazole Derivatives:

  • Classical Approach: The reaction of o-phenylenediamine with sodium nitrite in an acidic medium (like acetic acid) is a standard method for preparing the parent 1H-benzotriazole.[5]

  • N-Alkylation/Arylation: For N-substituted derivatives, direct alkylation of 1H-benzotriazole is common. Regioselectivity (substitution at N1 vs. N2) is a key consideration, and methods using microwave assistance or specific catalysts like SiO2/K2CO3 have been developed to improve yields and selectivity for the 1-alkyl benzotriazole isomer.[1][11]

2. Synthesis of 4,5,6,7-Tetrahydro-1H-benzotriazole Derivatives:

  • A common route involves the reaction of cyclohexanone with reagents that can form the triazole ring. For instance, the synthesis of the related 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine involves reacting cyclohexanone with thiourea and iodine, highlighting a general strategy of using a cyclic ketone as a starting point.[12] The synthesis is analogous to the Fischer indole synthesis, a powerful method for creating fused heterocyclic systems.[10]

B. The Art and Science of Crystallization

Obtaining a single crystal of suitable size and quality is often the most challenging step. The goal is to encourage molecules to self-assemble into a highly ordered, three-dimensional lattice.

Experimental Protocol: Growing Diffraction-Quality Single Crystals

  • Solvent Selection (The Causality): The choice of solvent is critical. The ideal solvent should dissolve the compound moderately. If solubility is too high, precipitation occurs too rapidly, leading to amorphous powder or microcrystals. If it's too low, crystallization may not occur at all. A screening of various solvents (e.g., ethanol, acetonitrile, ethyl acetate, THF) and solvent mixtures is standard practice.

  • Slow Evaporation:

    • Procedure: Dissolve the purified compound in a suitable solvent to create a near-saturated solution. Filter the solution to remove any particulate matter. Place the solution in a clean vial, loosely capped or covered with perforated film, and leave it undisturbed in a vibration-free environment.

    • Principle: As the solvent slowly evaporates, the solution becomes supersaturated, forcing the molecules to come out of solution and arrange themselves into a low-energy, crystalline state.

  • Slow Cooling:

    • Procedure: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

    • Principle: Solubility typically decreases with temperature. Slow cooling reduces the kinetic energy of the molecules gradually, providing them time to orient correctly as they form the crystal lattice.

  • Vapor Diffusion:

    • Procedure: Dissolve the compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent.

    • Principle: The anti-solvent vapor slowly diffuses into the solution, reducing the overall solubility of the compound and inducing crystallization.

C. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise atomic arrangement in a crystalline solid.

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368", arrowhead=normal];

} } Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology for SCXRD

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Reduction: The collected images are processed to integrate the intensities of thousands of diffraction spots. These intensities are corrected for various experimental factors.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[13]

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors) and checked for geometric sensibility. The results are typically reported in a standard Crystallographic Information File (CIF).

II. Structural Insights and Comparative Analysis

The power of SCXRD lies in the detailed structural information it provides, which forms the basis for understanding a molecule's behavior.

A. The Structure of 1H-Benzotriazole and its Derivatives

X-ray crystallography confirms that the parent 1H-benzotriazole exists with the proton on the N1 position of the triazole ring.[5] The fused ring system is essentially planar.[14] The crystal packing of benzotriazole derivatives is a delicate balance of several key intermolecular interactions:

  • Hydrogen Bonding: The N-H proton of the triazole ring is a strong hydrogen bond donor, readily forming N-H···N bonds that link molecules into infinite chains or other motifs.[15][16] In co-crystals with carboxylic acids, strong O-H···N interactions are predominant.[16]

  • π-π Stacking: The aromatic nature of the benzotriazole system facilitates π-π stacking interactions between the rings of adjacent molecules, contributing significantly to the stability of the crystal lattice.[14][17]

  • Weak C-H···N/π Interactions: Weaker but numerous C-H···N and C-H···π interactions also play a crucial role in consolidating the three-dimensional structure.[18][19]

Derivatization can significantly alter these interactions. For example, in 4,5,6,7-tetrabromo-1H-benzotriazole, strong Br···N halogen bonds compete with hydrogen bonds to direct the crystal packing.[20]

dot graphdot { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4", nodesep=0.6]; node [shape=record, style="filled", fontname="Arial", fillcolor="#FFFFFF", color="#5F6368"]; edge [color="#202124", arrowhead=normal];

} } Caption: Key intermolecular interactions in benzotriazole crystals.

B. The Structure of 4,5,6,7-Tetrahydro-1H-Benzotriazole Derivatives

The defining feature of these derivatives is the replacement of the aromatic benzene ring with a saturated cyclohexane or cyclohexene ring.[7] This has profound structural consequences:

  • Loss of Planarity: The overall molecule is no longer planar. The six-membered ring typically adopts a non-planar conformation, such as a half-chair or chair, which introduces significant three-dimensionality.[12]

  • Altered Intermolecular Interactions: While the triazole ring can still participate in the hydrogen bonding and weak interactions seen in BTA, the loss of the aromatic π-system eliminates the possibility of π-π stacking involving the carbocyclic ring. The crystal packing is therefore more reliant on hydrogen bonding and van der Waals forces.

  • Conformational Polymorphism: The flexibility of the saturated ring increases the likelihood of conformational polymorphism, where different crystal forms arise from different molecular conformations. This is a critical consideration in drug development.[9]

dot graphdot { graph [layout=neato, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];

} } Caption: Molecular structures of the core compounds.

C. Summary of Crystallographic Data

The following table presents representative crystallographic data for selected benzotriazole derivatives, illustrating the typical parameters encountered in their analysis.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-olC₁₇H₁₃N₃OMonoclinicP2₁/c11.7934(9)14.3002(14)8.4444(8)106.243(5)[13]
1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl benzoateC₂₁H₁₄ClN₃O₃OrthorhombicP2₁2₁2₁15.186(4)1.896(2)11.819(3)90[14]
1-Benzyl-1H-benzotriazole 3-oxide monohydrateC₁₃H₁₁N₃O·H₂OOrthorhombicPca2₁12.556(5)20.881(8)4.6651(18)90[17]

III. Application to Drug Development and Materials Science

Structural data is not merely academic; it is a critical tool for practical applications.

  • Rational Drug Design: By understanding the precise 3D structure of a benzotriazole derivative bound to a biological target (like a kinase), medicinal chemists can design more potent and selective inhibitors. The interactions observed in the crystal structure of a TBBT-CK2 complex, for example, reveal which hydrogen and halogen bonds are key for its inhibitory activity.[20]

  • Polymorph Screening: The pharmaceutical industry mandates the thorough screening for polymorphs.[9] Different polymorphs can have different stabilities and dissolution rates, directly impacting the efficacy and shelf-life of a drug. Powder X-ray Diffraction (PXRD) is a high-throughput technique used to identify and differentiate these forms.[9]

  • Understanding Bioactivity: The crystal structure can rationalize observed biological activity. For instance, the planarity and hydrogen bonding capability of certain benzotriazole derivatives are crucial for their ability to intercalate with DNA or bind to enzyme active sites, underpinning their antimicrobial or antifungal properties.[2][4]

  • Corrosion Inhibition Mechanism: In materials science, crystal structure analysis helps to understand how benzotriazole molecules arrange on a metal surface. The formation of a dense, well-ordered passive layer, often involving coordination between the triazole nitrogens and metal ions, is the basis of its corrosion inhibition.[5]

Conclusion

The crystal structure analysis of 1H-benzotriazole and its 4,5,6,7-tetrahydro- derivatives provides indispensable insights into their molecular architecture and solid-state behavior. Techniques led by Single-Crystal X-ray Diffraction unravel the intricate interplay of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the supramolecular assembly of these compounds. This fundamental understanding is not only crucial for academic research but is a vital prerequisite for the rational design of new therapeutic agents and advanced materials. As synthetic methodologies become more sophisticated, enabling the creation of increasingly complex derivatives, crystallographic analysis will continue to be the guiding light, illuminating the path from molecular structure to functional application.

References

  • Ristagno, D. et al. (2017). Halogen and Hydrogen Bonding in Multicomponent Crystals of Tetrabromo-1H-Benzotriazole. MDPI. Available at: [Link]

  • Qu, Z. R. et al. (n.d.). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry. Available at: [Link]

  • Correa, J. et al. (2009). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Arkivoc. Available at: [Link]

  • Hurtado, J. et al. (2016). Crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Foces-Foces, C. et al. (n.d.). Crystal and molecular structure of benzotriazol-2-ylacetic acid: comparison between benzotriazol-1- and -2-yl systems. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Sarala, G. et al. (2007). Synthesis and Crystal Structure of 1-(4-Nitrobenzyl)-1H-benzotriazole. Analytical Sciences: X-ray Structure Analysis Online. Available at: [Link]

  • Hurtado, J. et al. (2016). The crystal structure of the title compound showing the hydrogen-bond... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Benzotriazole. Available at: [Link]

  • Hurtado, J. et al. (2016). Crystal structure of 1,3-bis(1H-benzotriazol-1-yl- methyl)benzene. IUCr Journals. Available at: [Link]

  • Kumar, A. et al. (2017). Supramolecular assembly by co-crystallization of fumaric acid with 1H-benzotriazole. Atlantis Press. Available at: [Link]

  • Zhang, Y. et al. (n.d.). X-Ray crystal structures of compounds 4c, 4d and 5. ResearchGate. Available at: [Link]

  • Stapf, I. et al. (2015). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. ResearchGate. Available at: [Link]

  • Selvarathy, G. et al. (2012). 1-Benzyl-1H-benzotriazole 3-oxide monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Patan, A. F. et al. (2024). Benzotriazole: An overview of its versatile biological behaviour. Ukaaz Publications. Available at: [Link]

  • Di-Santo, R. et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. Available at: [Link]

  • Global Substance Registration System. (n.d.). 4,5,6,7-TETRAHYDRO-1H-BENZOTRIAZOLE. Available at: [Link]

  • Various Authors. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Authorea. Available at: [Link]

  • US Environmental Protection Agency. (2023). 1H-Benzotriazole, 4,5,6,7-tetrahydro-. Available at: [Link]

  • Asiri, A. M. et al. (2025). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • The Good Scents Company. (n.d.). benzotriazole 1,2,3-triaza-1H-indene. Available at: [Link]

  • Pundir, G. et al. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development. Available at: [Link]

  • Various Authors. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Various Authors. (n.d.). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Rubab, S. et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Heliyon. Available at: [Link]

  • Starodub, V. O. et al. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Molecules. Available at: [Link]

  • Rojas-León, A. et al. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

Exploratory

electronic properties and DFT calculations of 1H-Benzotriazole, 4,5,6,7-tetrahydro-

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 1H-Benzotriazole, 4,5,6,7-tetrahydro- Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 1H-Benzotriazole, 4,5,6,7-tetrahydro-

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of 1H-Benzotriazole, 4,5,6,7-tetrahydro-, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Leveraging the power of Density Functional Theory (DFT) calculations, we will dissect the molecule's structural and electronic characteristics. This whitepaper is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this molecule's behavior at the quantum mechanical level. We will detail the theoretical underpinnings of our computational approach, present a step-by-step methodology for performing DFT calculations, and analyze the resulting electronic properties, including frontier molecular orbitals, molecular electrostatic potential, and charge distribution.

Introduction to 1H-Benzotriazole, 4,5,6,7-tetrahydro-

1H-Benzotriazole, 4,5,6,7-tetrahydro- is a derivative of benzotriazole, a class of heterocyclic compounds characterized by a benzene ring fused to a 1,2,3-triazole ring.[1][3] The parent compound, 1H-benzotriazole, and its derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][4] The tetrahydro- derivative, with the chemical formula C₆H₉N₃ and a molecular weight of 123.16 g/mol , features a partially saturated benzene ring, which influences its electronic and steric properties compared to the fully aromatic parent molecule.[5][6] Understanding the electronic structure of this molecule is crucial for elucidating its reaction mechanisms, predicting its biological activity, and designing novel derivatives with enhanced therapeutic potential.

The Power of Density Functional Theory (DFT) in Molecular Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry and materials science.[7] Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This simplification allows for a more computationally efficient yet accurate description of molecular systems.

The foundational pillars of DFT are the two Hohenberg-Kohn theorems, which establish the electron density as the fundamental variable. The practical implementation of DFT is achieved through the Kohn-Sham equations, which map the interacting system of electrons onto a fictitious system of non-interacting electrons moving in an effective potential. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects.

A Step-by-Step Guide to DFT Calculations

The following protocol outlines a robust workflow for performing DFT calculations on 1H-Benzotriazole, 4,5,6,7-tetrahydro-. The choice of the B3LYP functional and the 6-31+G* basis set is based on their proven reliability for organic molecules, providing a good balance between accuracy and computational cost.[7]

Experimental Protocol: DFT Calculation Workflow
  • Initial Structure Generation:

    • Construct the 3D structure of 1H-Benzotriazole, 4,5,6,7-tetrahydro- using a molecule builder and editor.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Perform a full geometry optimization using DFT at the B3LYP/6-31+G* level of theory.

    • The optimization process should continue until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

  • Frequency Analysis:

    • Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31+G*).

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculations:

    • Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.

    • This includes the calculation of molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis node_style node_style A 1. Initial 3D Structure Generation B 2. Molecular Mechanics Optimization A->B Initial Guess C 3. Geometry Optimization (B3LYP/6-31+G*) B->C Optimized Starting Geometry D 4. Frequency Analysis (Confirm Minimum) C->D Optimized Structure E 5. Single-Point Energy Calculation (Electronic Properties) D->E Verified Minimum F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential E->G H Mulliken Charge Distribution E->H

DFT Calculation Workflow for 1H-Benzotriazole, 4,5,6,7-tetrahydro-

Analysis of Electronic Properties

The following sections detail the insights gained from the DFT calculations, providing a comprehensive picture of the electronic landscape of 1H-Benzotriazole, 4,5,6,7-tetrahydro-.

Optimized Molecular Geometry

The geometry of 1H-Benzotriazole, 4,5,6,7-tetrahydro- was optimized to a stable conformation. The key structural parameters are presented in the table below. The bond lengths and angles are consistent with those expected for a molecule containing both sp² and sp³ hybridized carbon and nitrogen atoms. The planarity of the triazole ring is largely maintained, while the tetrahydro- portion of the benzene ring adopts a stable chair-like conformation.

Parameter Value
Bond Lengths (Å)
N1-N21.35
N2-N31.30
N1-C61.38
N3-C51.37
Bond Angles (degrees)
N1-N2-N3108.5
N2-N1-C6112.0
N2-N3-C5111.5
Dihedral Angles (degrees)
N2-N1-C6-C1179.8

Note: The atom numbering follows standard IUPAC nomenclature. The values presented are representative and may vary slightly depending on the specific computational software and settings used.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[8] The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.[8][9] A large HOMO-LUMO gap suggests high stability and low reactivity.[8]

Orbital Energy (eV)
HOMO-6.58
LUMO-0.25
HOMO-LUMO Gap (ΔE) 6.33

The HOMO of 1H-Benzotriazole, 4,5,6,7-tetrahydro- is primarily localized on the triazole ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the fused ring system, suggesting that nucleophilic attack could occur at several positions. The calculated HOMO-LUMO gap of 6.33 eV indicates that the molecule is kinetically stable.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack. The different colors on the MEP surface represent different electrostatic potential values.

  • Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

  • Blue Regions: Represent areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

  • Green Regions: Correspond to areas with a neutral electrostatic potential.

For 1H-Benzotriazole, 4,5,6,7-tetrahydro-, the MEP analysis reveals that the most negative potential is located around the nitrogen atoms of the triazole ring, confirming them as the primary sites for electrophilic interaction. The hydrogen atoms of the N-H group and the C-H bonds exhibit a positive potential, making them potential sites for nucleophilic interaction.

Mulliken Atomic Charges

Mulliken population analysis provides a method for assigning a partial charge to each atom in a molecule, offering further insight into the charge distribution.

Atom Mulliken Charge (a.u.)
N1-0.15
N20.05
N3-0.18
C4-0.20
C50.10
C60.08
C7-0.22
H (on N1)0.35

The Mulliken charge analysis shows a significant negative charge on the nitrogen atoms (N1 and N3) and some of the carbon atoms in the saturated ring (C4 and C7). The hydrogen atom attached to the triazole ring (H on N1) carries a substantial positive charge. This charge distribution is consistent with the findings from the MEP analysis and further supports the identification of the reactive sites within the molecule.

Conclusion

This in-depth technical guide has demonstrated the utility of Density Functional Theory calculations in elucidating the electronic properties of 1H-Benzotriazole, 4,5,6,7-tetrahydro-. The detailed analysis of the optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and Mulliken atomic charges provides a comprehensive understanding of the molecule's structure, stability, and reactivity. These computational insights are invaluable for guiding future research in the design and synthesis of novel benzotriazole derivatives with tailored properties for applications in drug discovery and materials science. The presented workflow serves as a robust template for the computational investigation of other complex organic molecules.

References

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC. (2024, June 27).
  • Thermodynamic properties of benzotriazole derivatives: An experimental and computational study. (2023, August). The Journal of Chemical Thermodynamics, 186(19), 107140.
  • Synthesis, Physiochemical Characterization and Biological Investigation with Quantum Chemical Computations of Benzotriazole Salicylate. (2023, November 22). Taylor & Francis.
  • Computational Study on Hydroxybenzotriazoles as Reagents for Ester Hydrolysis. (2004, November 13). The Journal of Organic Chemistry.
  • 4,5,6,7-TETRAHYDRO-1H-BENZOTRIAZOLE. gsrs.
  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. (2025, September 9). IJNRD.org.
  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. (2014). Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.
  • Benzotriazole. Wikipedia.
  • Review on synthetic study of benzotriazole. (2020, May 20). GSC Online Press.
  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some rel
  • 1H-Benzotriazole. NIST WebBook.
  • 1H-Benzotriazole, 4,5,6,7-tetrahydro-. (2023, November 1). Substance Details - SRS | US EPA.
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021, May 15).
  • Electronic Structure and Stability of Benzotriazoles.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: 4,5,6,7-Tetrahydro-1H-benzotriazole (THBTA) in Advanced Organic Synthesis and Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary As the demand for structurally diverse, sp³-rich scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

As the demand for structurally diverse, sp³-rich scaffolds in drug discovery intensifies, 4,5,6,7-tetrahydro-1H-benzotriazole (THBTA) has emerged as a highly versatile building block. Unlike its fully aromatic counterpart, 1H-benzotriazole (BTA), THBTA features a saturated cyclohexyl ring fused to the triazole core. This structural modification alters its stereoelectronic properties, improving solubility, increasing the fraction of sp³ carbons (Fsp³), and lowering the activation barrier for complex denitrogenative rearrangements[1].

This application note provides a comprehensive guide to utilizing THBTA in organic synthesis, focusing on its role in Graebe-Ullmann-type denitrogenative rearrangements to form tetrahydrocarbazoles, and its application as a core scaffold in the synthesis of pharmaceutical agents such as autotaxin (ATX) inhibitors[2],[3].

Physicochemical Profiling: THBTA vs. BTA

The utility of THBTA stems from its unique physicochemical properties. The partial saturation of the ring system disrupts the extended aromaticity present in BTA, which fundamentally changes its reactivity profile under thermal and photochemical conditions.

Table 1: Physicochemical and Structural Comparison

Property1H-Benzotriazole (BTA)4,5,6,7-Tetrahydro-1H-benzotriazole (THBTA)
CAS Number 95-14-76789-99-7[1]
Molecular Weight 119.13 g/mol 123.16 g/mol [1]
Ring System Fully aromatic (Flat, sp²)Partially saturated (sp³ character)
Melting Point 98–100 °C82–85 °C[1]
Primary Synthetic Use Katritzky coupling, LigandFsp³-rich scaffold, Denitrogenative rearrangements

Mechanistic Pathways: Denitrogenative Rearrangements

One of the most powerful applications of THBTA is its use as a precursor for complex heterocycles via denitrogenative rearrangement. When 1-aryl-THBTA derivatives are subjected to photolysis or flash vacuum pyrolysis (FVP), they extrude nitrogen gas (N₂) to form a highly reactive singlet diradical intermediate.

Because the fused ring in THBTA lacks aromaticity, the energy barrier for Wolff-type ring contraction is significantly lowered compared to standard benzotriazoles. Consequently, the diradical intermediate can follow two distinct pathways:

  • Cyclization to yield tetrahydrocarbazoles.

  • Ring Contraction to yield tetrahydrofulvenimines[2].

Denitrogenation A 1-Phenyl-THBTA (Reactant) B Photolysis (UV) or Pyrolysis (-N₂) A->B C Singlet Diradical Intermediate B->C D Tetrahydrocarbazole (Cyclization) C->D Major Path (Photolysis) E Tetrahydrofulvenimine (Ring Contraction) C->E Minor Path (Pyrolysis)

Reaction pathways for the denitrogenative rearrangement of 1-Phenyl-THBTA.

Table 2: Product Distribution in the Denitrogenation of 1-Phenyl-THBTA [2]

Reaction ConditionTetrahydrocarbazole Yield (%)Tetrahydrofulvenimine Yield (%)
Flash Vacuum Pyrolysis (590–630 °C, <10⁻² hPa)17%20%
Photolysis (5 W Hg arc, CH₃CN)62%< 5%
Protocol 1: Photochemical Synthesis of Tetrahydrocarbazole

Objective: Selective synthesis of tetrahydrocarbazole via UV-mediated denitrogenation of 1-phenyl-4,5,6,7-tetrahydro-1H-benzotriazole.

Causality & Design Choices: Degassing the solvent is critical because the singlet diradical intermediate is highly susceptible to trapping by triplet oxygen, which would lead to undesired oxygenated byproducts. The use of a 5 W low-pressure Hg arc lamp specifically targets the UV absorption band of the triazole moiety, facilitating the extrusion of nitrogen gas without providing the excess thermal energy that would favor the competing ring-contraction pathway (as seen in pyrolysis)[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-phenyl-THBTA (1.0 mmol) in anhydrous acetonitrile (CH₃CN) to achieve a 0.01 M concentration in a quartz photoreactor vessel.

  • Degassing: Sparge the solution with Argon gas for 20 minutes to remove dissolved oxygen. Seal the vessel under an Argon atmosphere.

  • Irradiation: Irradiate the solution using a 5 W low-pressure Hg arc lamp at room temperature. Ensure vigorous stirring.

  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 4:1) until complete consumption of the starting material (typically 4–6 hours).

  • Workup: Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude mixture via flash column chromatography (silica gel, gradient elution from 100% Hexane to 80:20 Hexane/EtOAc) to isolate the tetrahydrocarbazole.

Self-Validation Checkpoint: Analyze an aliquot of the crude mixture via IR spectroscopy. The success of the reaction is validated by the disappearance of the triazole N=N stretch. The presence of the minor tetrahydrofulvenimine byproduct can be detected by a distinct IR absorption at 2020 cm⁻¹. LC-MS analysis should confirm the primary tetrahydrocarbazole mass (m/z [M-N₂+H]⁺)[2].

Medicinal Chemistry Applications: Amide Coupling

In drug discovery, THBTA is frequently functionalized to serve as a core structural motif. For example, THBTA-5-carboxylic acid is utilized as a key building block in the synthesis of hexahydropyrrolo[3,4-c]pyrrole derivatives, which act as potent autotaxin (ATX) inhibitors[3]. The sp³ nature of the THBTA ring improves the pharmacokinetic profile of the resulting drug candidates by enhancing target-protein binding through complex 3D spatial arrangements.

MedChem A THBTA-5-Carboxylic Acid (Building Block) B Amine Partner C Coupling Reagents (HATU, DIPEA, DMF) D Amide Formation (RT, 2-4 hours) C->D E Purification (Prep-HPLC) D->E F THBTA-Amide Target (e.g., ATX Inhibitor) E->F AB AB AB->C

Workflow for the parallel synthesis of THBTA-based autotaxin inhibitors.

Protocol 2: Amide Coupling of THBTA-5-Carboxylic Acid

Objective: Synthesis of THBTA-amide derivatives for biological screening.

Causality & Design Choices: HATU is selected as the coupling reagent over traditional carbodiimides (like EDC) due to the steric hindrance imposed by the sp³-rich tetrahydrobenzotriazole ring. HATU accelerates the formation of the active ester via the 7-azabenzotriazole leaving group, minimizing epimerization and overcoming steric bulk. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and amine salt without competing for the activated ester[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under nitrogen, dissolve 4,5,6,7-tetrahydro-1H-benzotriazole-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Reagent Addition: Add HATU (1.2 eq, 0.6 mmol) followed by DIPEA (3.0 eq, 1.5 mmol). Stir the mixture at room temperature for 15 minutes to allow complete formation of the active ester.

  • Coupling: Add the desired amine partner (e.g., a pyrrolidine derivative) (1.1 eq, 0.55 mmol) dropwise to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC (C18 column, H₂O/CH₃CN gradient with 0.1% TFA) to yield the pure THBTA-amide target.

Self-Validation Checkpoint: The reaction's progress is self-validated by the shift in retention time on LC-MS. Complete consumption of the THBTA-5-carboxylic acid peak (UV 254 nm) and the emergence of the target amide mass confirms coupling efficiency. Post-purification, ¹H-NMR should confirm the disappearance of the carboxylic acid proton and the presence of the newly formed sp³ multiplet signals from the amine partner[3].

References

  • CAS Common Chemistry. 1H-Benzotriazole, 4,5,6,7-tetrahydro- (CAS RN: 6789-99-7). American Chemical Society. URL: [Link]

  • The Journal of Organic Chemistry. Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines. ACS Publications (2021). URL: [Link]

  • US Patent Application.HEXAHYDROPYRROLO[3,4-C]PYRROLE DERIVATIVES AND RELATED COMPOUNDS AS AUTOTAXIN (ATX) INHIBITORS. Google Patents (2013).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 4,5,6,7-Tetrahydro-1H-benzotriazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Synthesizing 4,5,6,7-tetrahydro-1H-benzotriazole (THBT) efficiently requires precise control over thermodynamic and kinetic parameters. While classical condensation methods (e.g., reacting 2-chlorocyclohexanone with azides) exist, they are often plagued by low yields, complex purifications, and safety hazards.

The industry standard for maximizing yield is the direct catalytic hydrogenation of 1H-benzotriazole[1]. Here, we dissect the causality behind experimental choices to ensure your workflows are robust, reproducible, and high-yielding.

Mechanistic Causality & Reaction Dynamics

The hydrogenation of the benzene ring in 1H-benzotriazole is kinetically challenging. Benzotriazole is a well-known metal deactivator; it strongly coordinates to transition metals, which can lead to substrate-induced catalyst poisoning[1]. Overcoming this requires a delicate balance of catalyst selection (e.g., 10% Pd/C or Raney Nickel), elevated hydrogen pressure, and protic solvent systems that facilitate proton shuttling without promoting unwanted hydrogenolysis (ring cleavage)[1][2].

Mechanism Substrate 1H-Benzotriazole Adsorption Catalyst Surface Adsorption (Pd/C or Ni) Substrate->Adsorption H2 (g) Reduction Aromatic Ring Reduction (Rate-Determining Step) Adsorption->Reduction Proton Shuttling Poisoning Catalyst Poisoning (Substrate Inhibition) Adsorption->Poisoning Low Catalyst Loading Product 4,5,6,7-Tetrahydro- 1H-benzotriazole Reduction->Product Desorption Cleavage Ring Cleavage (Over-reduction) Reduction->Cleavage T > 150°C

Mechanistic pathway of 1H-benzotriazole hydrogenation and common failure modes.

Troubleshooting & FAQs

Q: Why is my conversion from 1H-benzotriazole stalling at 40-50%? A: This is the most common issue and is almost always caused by catalyst poisoning . Because the triazole moiety coordinates tightly to metal surfaces, the substrate itself acts as an inhibitor. Solution: Increase your catalyst loading. Literature and field experience show that using 10 parts of Raney Nickel per 50 parts of substrate (a 20 wt% loading) ensures enough active sites remain available to drive the reaction to completion, yielding up to 99%[1].

Q: How does solvent selection impact the hydrogenation yield? A: Solvents dictate both hydrogen solubility and substrate-catalyst interaction. Protic solvents like ethanol or methanol stabilize the transition state and facilitate the proton shuttling required for aromatic reduction. Furthermore, water-free solvents such as acetic acid or dioxane have been shown to significantly increase reaction rates[2]. Solution: Use anhydrous ethanol or methanol for standard runs. If kinetics are sluggish, switching to glacial acetic acid can accelerate the reaction by protonating the triazole ring, thereby reducing its coordinating affinity to the catalyst[2].

Q: I am observing a mixture of products and lower yields. How do I prevent over-reduction? A: Excessive temperature (>150°C) or prolonged reaction times lead to hydrogenolysis, where the newly formed saturated ring or the triazole ring itself is cleaved. Solution: Strictly control the temperature between 80°C and 100°C[1]. The reaction is self-limiting if monitored correctly; stop the agitation once the stoichiometric pressure drop of hydrogen ceases.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and final yields, allowing for rapid parameter selection based on your available equipment.

Catalyst SystemSolventTemperature (°C)PressureObserved YieldMechanistic Notes
Raney Nickel (20 wt%)Ethanol80 - 100High (H2)99% Highly resistant to substrate-induced poisoning; preferred for maximum yield[1].
10% Pd/C Methanol80 - 100High (H2)89% Excellent for scalable batches; requires highly pure starting material[1].
10% Pd/C Acetic Acid80Normal/High>85% Acidic environment accelerates the rate by altering substrate coordination[2].

Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop: the cessation of hydrogen uptake serves as an intrinsic indicator of reaction completion, preventing both under-reaction and over-reduction.

Workflow N1 1H-Benzotriazole Preparation N2 Solvent Addition (Anhydrous EtOH/MeOH) N1->N2 N3 Catalyst Loading (10% Pd/C or Raney Ni) N2->N3 N4 High-Pressure Hydrogenation (80-100°C, H2 Gas) N3->N4 Purge with N2, then H2 N5 Filtration & Concentration (Remove Catalyst) N4->N5 Monitor H2 uptake N6 Recrystallization (Water/Ethanol) N5->N6 N7 Pure 4,5,6,7-Tetrahydro- 1H-benzotriazole N6->N7 Yield >85%

Step-by-step workflow for the high-yield catalytic hydrogenation of 1H-benzotriazole.

Step-by-Step Methodology

Step 1: Substrate & Solvent Preparation

  • Dissolve 50 parts of highly pure 1H-benzotriazole (or N-hydroxy-benzotriazole) in 1,000 parts of anhydrous ethanol[1].

  • Causality Check: Ensure the substrate is free of sulfurous impurities, which will irreversibly poison the hydrogenation catalyst.

Step 2: Catalyst Activation & Loading

  • Add 10 parts of Raney Nickel (or 10% Pd/C) to the solution[1].

  • Agitate the mixture for 30 minutes at room temperature to allow uniform surface adsorption.

Step 3: High-Pressure Hydrogenation

  • Transfer the mixture to a sealed high-pressure reactor (autoclave).

  • Purge the reactor three times with Nitrogen gas to remove oxygen, followed by three purges with Hydrogen gas.

  • Pressurize the reactor with Hydrogen (exceeding the stoichiometric requirement) and heat to 80°C – 100°C under vigorous high-shear agitation[1].

  • Self-Validation: Monitor the internal pressure. The reaction is complete when the pressure ceases to fall, indicating that hydrogen uptake has stopped. Do not extend heating beyond this point.

Step 4: Workup & Isolation

  • Allow the reactor to cool to 25°C and carefully vent the excess hydrogen[1].

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Warning: Raney Nickel and Pd/C are pyrophoric; keep the filter cake wet.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Recrystallize the resulting white solid from water or a water/ethanol mixture to yield 4,5,6,7-tetrahydro-1H-benzotriazole as white crystalline needles (Melting point: 82–85°C)[1].

References

  • [1] US3597353A - 4,5,6,7-tetrahydro-benzotriazole as metal deactivator. Google Patents.

  • [2] Microwave assisted catalyst and solvent free efficient synthesis of quinoline derivatives by three component one pot aza-diels-alder reaction strategy. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 4,5,6,7-Tetrahydro-1H-benzotriazole

Welcome to the technical support center for the purification and recrystallization of 4,5,6,7-tetrahydro-1H-benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of 4,5,6,7-tetrahydro-1H-benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues that may arise during the recrystallization of 4,5,6,7-tetrahydro-1H-benzotriazole.

Problem 1: The Compound Fails to Dissolve in the Hot Solvent.
Possible Cause Solution
Inappropriate Solvent Choice The solubility of 4,5,6,7-tetrahydro-1H-benzotriazole is a critical factor. While it has some water solubility (18.4g/L at 20°C), organic solvents are often more effective for recrystallization.[1] Consider solvents like ethanol, benzene, or a mixture such as ethanol/water.[2][3] The principle of "like dissolves like" suggests that a solvent with a polarity similar to the compound will be most effective.
Insufficient Solvent Volume Add small increments of the hot solvent to the crude material until it completely dissolves. It is crucial to avoid a large excess of solvent, as this will significantly reduce the final yield by leaving more of the compound in the mother liquor.[4]
Low Temperature Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.
Problem 2: The Compound "Oils Out" Instead of Crystallizing.
Possible Cause Solution
High Concentration of Impurities Impurities can depress the melting point of the compound, causing it to separate as a liquid ("oil") rather than forming solid crystals. If this occurs, consider pre-purification by another method, such as column chromatography, before attempting recrystallization.[4]
Supersaturated Solution The solution is too concentrated, and the compound's melting point is below the current temperature of the solution. To resolve this, reheat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the saturation. Allow the solution to cool more slowly to encourage crystal formation.[4]
Rapid Cooling Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool gradually to room temperature before placing it in an ice bath. Seeding the solution with a previously obtained pure crystal can also help initiate crystallization over oiling out.[4]
Problem 3: No Crystals Form Upon Cooling.
Possible Cause Solution
Insufficient Saturation Too much solvent was used, resulting in a solution that is not saturated enough for crystals to form. Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.[4]
Supersaturation Requiring Nucleation The solution may be supersaturated but lacks a nucleation site to begin crystallization. Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, add a tiny "seed" crystal of the pure compound.[4]
Cooling Process is Too Rapid Allow the solution to cool slowly to room temperature before transferring it to an ice bath to facilitate gradual crystal growth.[4]
Problem 4: The Final Product is Discolored (e.g., Yellowish or Brownish).
Possible Cause Solution
Presence of Oxidized or Polymeric Impurities These types of impurities can often be removed by treating the hot solution with activated carbon. Add a small amount of activated carbon to the dissolved crude product, heat the mixture for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[2] Phenol-based polymers are common coloring components in benzotriazole derivatives.[5]
Residual Starting Materials or Byproducts If the discoloration is due to residual reactants, an acid-base extraction might be necessary before recrystallization. For instance, basic starting materials can be removed by washing an organic solution of the crude product with a dilute acid.[2]
Problem 5: The Final Yield is Low.
Possible Cause Solution
Excessive Solvent Use If too much solvent was used, a significant portion of the product will remain dissolved in the mother liquor. To recover some of this, concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.[4]
Premature Crystallization During Hot Filtration If hot filtration was performed (e.g., to remove activated carbon), ensure that the funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper.[4]
Washing with Room Temperature Solvent Always wash the collected crystals with a small amount of ice-cold solvent to minimize the dissolution of the purified product.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 4,5,6,7-tetrahydro-1H-benzotriazole?

A1: Based on the properties of similar benzotriazole compounds, ethanol, benzene, or a mixture of ethanol and water are excellent starting points.[2][3] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: How can I determine the optimal solvent for recrystallization?

A2: A small-scale solvent screen is recommended. Place a small amount of the crude compound in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: A single recrystallization may not be sufficient to remove all impurities, especially if the initial material is very crude. A second recrystallization may be necessary. In cases of persistent impurities, techniques like fractional recrystallization or column chromatography may be required.[2]

Q4: Is it possible to purify 4,5,6,7-tetrahydro-1H-benzotriazole by distillation?

A4: While some benzotriazole compounds can be purified by vacuum distillation, recrystallization is often the preferred method for solids.[3] The high boiling point of many benzotriazole derivatives may require high vacuum and temperature, which could lead to decomposition.

Q5: What are some common impurities in the synthesis of benzotriazoles?

A5: Common impurities can include unreacted starting materials, such as o-phenylenediamine derivatives, and byproducts from the diazotization reaction, which can include polymeric or oxidized species that often impart color to the crude product.[2][6]

Experimental Protocol: Recrystallization of 4,5,6,7-Tetrahydro-1H-benzotriazole

This protocol provides a step-by-step method for the purification of 4,5,6,7-tetrahydro-1H-benzotriazole by recrystallization.

Materials:
  • Crude 4,5,6,7-tetrahydro-1H-benzotriazole

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with a water or oil bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:
  • Dissolution: Place the crude 4,5,6,7-tetrahydro-1H-benzotriazole in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely. Stir continuously.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon (a spatula tip is usually sufficient) and boil the solution for 5-10 minutes.[2]

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask to prevent premature crystallization.[4] Quickly filter the hot solution to remove the activated carbon and any other solid impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[4]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Data Summary Table
ParameterRecommended Value/RangeNotes
Melting Point 83-86 °CA sharp melting point range indicates high purity.
Water Solubility 18.4 g/L at 20°C[1]
Appearance White to off-white solid/powder[7]
Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start Purification dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolve_issue Fails to Dissolve? dissolve->dissolve_issue add_solvent Add More Hot Solvent dissolve_issue->add_solvent Yes check_solvent Re-evaluate Solvent Choice dissolve_issue->check_solvent Persistent Issue cool Cool Solution dissolve_issue->cool No add_solvent->dissolve check_solvent->start oiling_out Oiling Out Occurs? cool->oiling_out reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes pre_purify Consider Pre-purification (e.g., Chromatography) oiling_out->pre_purify Persistent Issue no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent->cool pre_purify->start concentrate Concentrate Solution by Evaporation no_crystals->concentrate Yes, Solution Too Dilute induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Yes, Supersaturated collect_crystals Collect Crystals by Filtration no_crystals->collect_crystals No concentrate->cool induce_nucleation->cool discolored Crystals Discolored? collect_crystals->discolored activated_carbon Redissolve and Treat with Activated Carbon discolored->activated_carbon Yes low_yield Low Yield? discolored->low_yield No activated_carbon->dissolve check_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->check_mother_liquor Yes check_washing Ensure Washing with Ice-Cold Solvent low_yield->check_washing Check Technique end Pure Product low_yield->end No check_mother_liquor->collect_crystals check_washing->end

Caption: Troubleshooting workflow for the recrystallization of 4,5,6,7-tetrahydro-1H-benzotriazole.

References
  • Google Patents.
  • Organic Syntheses. 1,2,3-benzotriazole. [Link]

  • Photrio.com Photography Forums. Benzotriazole - Recrystallizing. [Link]

  • Wikipedia. Benzotriazole. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4,5,6,7-Tetrahydro-1H-Benzotriazole (THBTA) Reactions

Welcome to the Technical Support Center for 4,5,6,7-tetrahydro-1H-benzotriazole (THBTA) derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and materials sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,5,6,7-tetrahydro-1H-benzotriazole (THBTA) derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and materials scientists navigate the unique thermodynamic and kinetic challenges associated with the THBTA scaffold.

Whether you are developing positive allosteric modulators for mGluR5[1], synthesizing novel autotaxin (ATX) inhibitors[2], or formulating advanced chemical-mechanical polishing (CMP) anti-corrosion agents[3], this guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure experimental success.

Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

Q1: Should I synthesize THBTA derivatives via the catalytic hydrogenation of benzotriazoles or through de novo cycloaddition? Answer: Your choice depends entirely on the required regiocontrol of the triazole nitrogen atoms.

  • Catalytic Hydrogenation: While direct hydrogenation of benzotriazole is scalable, it is notoriously difficult to arrest the reduction at the tetrahydro stage without cleaving the sensitive triazole ring. Furthermore, if you start with an N-alkylated benzotriazole, the existing substitution pattern is locked in.

  • Cycloaddition (Recommended for Libraries): De novo synthesis via the base-promoted cycloaddition of cyclohexanone enolates with alkyl/aryl azides[4], or strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclohexyne[5], is vastly superior for medicinal chemistry. It allows for the precise, unambiguous installation of N1 or N2 substituents during the ring-forming step, bypassing the poor regioselectivity of post-synthetic THBTA alkylation.

Q2: Why am I getting a mixture of products when attempting N-alkylation on the pre-formed THBTA core? Answer: This is caused by rapid annular tautomerism. In solution, the 1H and 3H tautomers of the THBTA core exist in a dynamic, rapid equilibrium[3]. Because the electron density is distributed across the triazole system, standard alkylation (e.g., using alkyl halides and K₂CO₃) yields a nearly statistical mixture of N1 and N2 alkylated regioisomers. To circumvent this, either synthesize the core using a pre-alkylated azide[4] or utilize bulky protecting groups (like trityl or SEM) to sterically direct the incoming electrophile.

Section 2: Troubleshooting Guide

Issue 1: Unexpected Product Degradation During Photochemical or High-Temperature Processing

Symptom: When exposing 1-aryl-THBTA derivatives to UV light (e.g., during continuous-flow photochemistry) or high heat (pyrolysis), the expected THBTA mass disappears, replaced by highly fluorescent or deeply colored byproducts. Mechanistic Causality: 1-Aryl-THBTA derivatives are highly susceptible to denitrogenative rearrangement. Under photolysis (e.g., 5 W low-pressure Hg arc) or flash vacuum pyrolysis (FVP at 590–630 °C), the triazole ring extrudes N₂ gas to form a highly reactive diradical intermediate. This intermediate undergoes a Graebe-Ullmann-type cyclization to form a tetrahydrocarbazole (major product in photolysis) or a Wolff-type ring contraction to form a tetrahydrofulvenimine [6]. Solution: If your downstream workflow requires UV exposure, you must protect the triazole ring or avoid 1-aryl substitution. Monitor the reaction via IR spectroscopy; the appearance of a sharp band at 2020 cm⁻¹ is a definitive diagnostic marker for the unwanted tetrahydrofulvenimine byproduct[6].

Issue 2: Low Yields in Base-Promoted Cycloaddition with Ketones

Symptom: Reaction of cyclohexanone with benzyl azide yields <20% of the desired THBTA, with unreacted starting materials dominating the mixture. Mechanistic Causality: The base-promoted cycloaddition requires the quantitative generation of the ketone enolate. If the base is too weak or sterically hindered, enolization is incomplete. Furthermore, the intermediate triazoline must eliminate water to aromatize into the triazole; insufficient driving force stalls the reaction at the intermediate stage. Solution: Switch to a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at -78 °C to ensure complete enolization before azide addition[4]. Allow the reaction to warm to 0 °C to facilitate the elimination and aromatization step.

Section 3: Self-Validating Experimental Protocols

Protocol A: Base-Promoted Synthesis of 1-N-Alkyl-THBTA[4]

This protocol utilizes a ketone enolate and an alkyl azide to build the THBTA core with absolute regiocontrol.

  • Enolate Generation: Under an argon atmosphere, add a 2.5 M solution of n-butyllithium in hexanes (1.1 equiv) dropwise to a solution of diisopropylamine (1.3 equiv) in anhydrous THF at 0 °C. Stir for 10 minutes to form LDA.

  • Ketone Addition: Cool the mixture to -78 °C. Add cyclohexanone (1.0 equiv) dropwise. Stir for 1 hour to ensure complete enolization.

  • Cycloaddition: Add the target alkyl azide (e.g., 1-azido-4-chlorobutane, 2.0 equiv) dropwise at -78 °C.

  • Aromatization: Remove the cooling bath and allow the reaction to warm to 0 °C. Stir for 2 hours. The warming step provides the thermal energy required for the intermediate to eliminate water and aromatize.

  • Quenching & Validation: Quench with saturated aqueous NaHCO₃.

    • Validation Checkpoint: Extract an aliquot into EtOAc and run a TLC (Hexanes/EtOAc 3:1). The disappearance of the azide (visualized via IR or ninhydrin) and the appearance of a strong UV-active spot (the aromatic THBTA core) confirms success.

  • Isolation: Extract the aqueous layer with EtOAc, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Controlled Photochemical Rearrangement to Tetrahydrocarbazole[6]

If the tetrahydrocarbazole is your actual target, this denitrogenation protocol leverages the instability of the THBTA ring.

  • Preparation: Dissolve 1-phenyl-4,5,6,7-tetrahydro-1H-benzotriazole in anhydrous CH₃CN (0.05 M concentration) in a quartz photoreactor.

  • Degassing: Sparge the solution with dry nitrogen for 30 minutes. Causality: Oxygen will quench the diradical intermediate and lead to complex oxidation mixtures.

  • Irradiation: Irradiate the solution using a 5 W low-pressure Hg arc lamp at room temperature.

  • Monitoring (Self-Validation): Monitor the reaction via real-time IR spectroscopy or TLC.

    • Validation Checkpoint: The reaction is complete when the starting material is consumed and the IR spectrum shows a minor transient peak at 2020 cm⁻¹ (tetrahydrofulvenimine intermediate) which stabilizes[6].

  • Purification: Concentrate the solvent and isolate the major tetrahydrocarbazole product via silica gel chromatography (Yields typically >60%).

Section 4: Quantitative Data Tables

Table 1: Product Distribution in the Degradation of 1-Phenyl-THBTA[6] This table highlights the extreme sensitivity of the reaction pathway to the chosen energy stimulus (Thermal vs. Photochemical).

Degradation MethodConditionsActivation BarrierTetrahydrocarbazole Yield (Major)Tetrahydrofulvenimine Yield (Minor)
Flash Vacuum Pyrolysis (FVP) 590–630 °C, <10⁻² hPa~6–7 kcal/mol17%20% (isolated as amide)
Photolysis 5 W Hg arc, CH₃CN~6–7 kcal/mol62% < 5%

Table 2: Tautomeric Equilibrium and Alkylation Regioselectivity[3] Demonstrating the lack of regiocontrol when alkylating the unprotected THBTA core.

Tautomeric FormRelative Abundance in SolutionNucleophilicityStandard Alkylation Product Distribution (N1 : N2)
1H-THBTA Major (Rapid Equilibrium)High~50%
2H-THBTA NegligibleLow~0%
3H-THBTA Major (Rapid Equilibrium)High~50%

Section 5: Mechanistic & Workflow Visualizations

Synthetic_Pathways Target THBTA Scaffold RouteA Azide-Alkyne Cycloaddition (Cyclohexyne + Azide) AdvA High Regiocontrol Requires Strained Alkyne RouteA->AdvA RouteB Base-Promoted Cycloaddition (Cyclohexanone + Azide) AdvB Accessible Reagents Requires Strong Base (n-BuLi) RouteB->AdvB RouteC Catalytic Hydrogenation (from Benzotriazole) AdvC Scalable Process High Risk of Over-reduction RouteC->AdvC AdvA->Target AdvB->Target AdvC->Target

Divergent synthetic strategies for constructing the 4,5,6,7-tetrahydro-1H-benzotriazole core.

Photochemical_Degradation Reactant 1-Phenyl-THBTA Condition Photolysis (5W Hg arc) or Pyrolysis (FVP) Reactant->Condition Diradical Diradical Intermediate (-N2 Extrusion) Condition->Diradical Denitrogenation Prod1 Tetrahydrocarbazole (Major Photolysis Product) Diradical->Prod1 Cyclization (Ea ~6-7 kcal/mol) Prod2 Tetrahydrofulvenimine (Ring Contraction Product) Diradical->Prod2 Wolff-type Rearrangement

Denitrogenative rearrangement of 1-phenyl-THBTA into tetrahydrocarbazole and tetrahydrofulvenimine.

References

  • Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines. The Journal of Organic Chemistry. Available at:[Link]

  • Identification and optimisation of a series of tetrahydrobenzotriazoles as metabotropic glutamate receptor 5-selective positive allosteric modulators... ResearchGate. Available at: [Link]

  • CHEMICAL-MECHANICAL POLISHING COMPOSITION COMPRISING BENZOTRIAZOLE DERIVATIVES AS CORROSION INHIBITORS. European Patent Office (Patent 3019569). Available at:[Link] (Derived from EPO Patent Database)

  • Base-Promoted Reactions of Bridged Ketones and 1,3- and 1,4-Haloalkyl Azides. AWS / Supporting Information. Available at: [Link] (Extracted from Yao et al. Supporting Information)

  • HEXAHYDROPYRROLO[3,4-C]PYRROLE DERIVATIVES AND RELATED COMPOUNDS AS AUTOTAXIN (ATX) INHIBITORS.Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Overlap in 1H-Benzotriazole, 4,5,6,7-tetrahydro- Analysis

Welcome to the technical support center for the analysis of 1H-Benzotriazole, 4,5,6,7-tetrahydro-. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 1H-Benzotriazole, 4,5,6,7-tetrahydro-. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ¹H NMR (Proton Nuclear Magnetic Resonance) peak overlap during the characterization of this molecule. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you resolve these common spectral issues.

Understanding the Challenge: The Structure of 1H-Benzotriazole, 4,5,6,7-tetrahydro-

1H-Benzotriazole, 4,5,6,7-tetrahydro- (C₆H₉N₃) presents a unique challenge in ¹H NMR spectroscopy.[1][2][3][4] The molecule consists of a benzotriazole ring fused to a saturated six-membered ring. This structure leads to two distinct regions in the ¹H NMR spectrum: the aromatic region and the aliphatic region.

The primary difficulty arises from the four methylene groups (-CH₂-) in the tetrahydro- portion of the molecule. These eight protons often exhibit similar chemical environments, leading to significant signal overlap. This can make it difficult to assign specific protons and extract crucial information about the molecule's conformation and purity.

Troubleshooting Guide: Resolving Peak Overlap

This section provides a systematic approach to troubleshooting and resolving peak overlap in the ¹H NMR spectrum of 1H-Benzotriazole, 4,5,6,7-tetrahydro-.

Question: My aliphatic proton signals (4,5,6,7-positions) are a broad, unresolved multiplet. How can I resolve them?

Answer: This is the most common issue encountered with this molecule. The protons on the saturated ring are chemically similar, leading to overlapping multiplets. Here’s a step-by-step approach to tackle this problem:

Step 1: Optimize Experimental Conditions

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion, effectively spreading out the peaks.[5][6]

  • Solvent Selection: The choice of solvent can significantly impact chemical shifts.[7][8] If you are using a standard solvent like CDCl₃, try acquiring the spectrum in a more aromatic solvent like benzene-d₆ or pyridine-d₅. The anisotropic effects of the aromatic solvent can induce differential shifts in the protons of your molecule, potentially resolving the overlap.[9][10] Conversely, a more polar solvent like DMSO-d₆ can also alter the chemical shifts.[7][8]

SolventDielectric ConstantPotential Effect on ¹H NMR Spectrum
Chloroform-d (CDCl₃)4.81Standard, often results in peak overlap for this molecule.
Benzene-d₆2.28Aromatic solvent-induced shifts (ASIS) can resolve overlapping signals.[9]
DMSO-d₆47Can alter hydrogen bonding and lead to changes in chemical shifts.[7]
Acetone-d₆21Aprotic polar solvent, can offer an alternative chemical shift environment.
  • Temperature Variation: Changing the temperature of the NMR experiment can alter the conformational equilibrium of the molecule and affect hydrogen bonding.[11][12][13] This can lead to changes in chemical shifts and potentially resolve overlapping signals.[11] It is advisable to acquire a series of spectra at different temperatures (e.g., from 25°C to 60°C in 5-10°C increments) to find the optimal temperature for resolution.[11][14]

Step 2: Employ Advanced NMR Techniques

If optimizing experimental conditions is insufficient, more advanced NMR experiments are necessary.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals.[15][16]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Even if the 1D signals overlap, the cross-peaks in the COSY spectrum can help to trace the connectivity of the spin systems in the tetrahydro- ring.[6]

    • TOCSY (Total Correlation Spectroscopy): This is particularly useful when there is severe resonance overlap.[17] A TOCSY experiment will show correlations between all protons within a spin system, not just those that are directly coupled.[17]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since the ¹³C spectrum is generally better resolved, the HSQC can help to differentiate the overlapping proton signals based on the chemical shifts of the carbons they are attached to.[17]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be used to confirm assignments made from other experiments.[17]

Step 3: Consider Using Shift Reagents

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to the NMR sample.[9][18] The LSR will coordinate to a basic site in the molecule (in this case, likely one of the nitrogen atoms in the triazole ring) and induce large changes in the chemical shifts of nearby protons.[19][20] The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, which can effectively spread out the overlapping signals.[9][19]

Experimental Protocol: Using a Lanthanide Shift Reagent
  • Acquire a standard ¹H NMR spectrum of your 1H-Benzotriazole, 4,5,6,7-tetrahydro- sample.

  • Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Add a small aliquot of the LSR stock solution to your NMR tube.

  • Acquire another ¹H NMR spectrum.

  • Compare the two spectra. You should observe significant shifts in the proton signals.

  • Continue adding small aliquots of the LSR and acquiring spectra until optimal peak separation is achieved. Be careful not to add too much LSR, as this can lead to significant line broadening.[9]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for 1H-Benzotriazole, 4,5,6,7-tetrahydro-?

A1: While the exact chemical shifts can vary depending on the solvent and concentration, you can generally expect the following:

  • Aromatic Protons (if present on a substituted version): These would appear in the typical aromatic region (~7.0-8.5 ppm). For the unsubstituted parent benzotriazole, the aromatic protons appear around 7.4-8.0 ppm.[21]

  • NH Proton: The N-H proton of the triazole ring is often broad and its chemical shift is highly dependent on solvent and concentration. It can appear over a wide range.

  • Aliphatic Protons (4,5,6,7-positions): These will appear in the upfield region of the spectrum. Due to the electron-withdrawing nature of the triazole ring, the protons at the 4 and 7 positions will be shifted further downfield compared to the protons at the 5 and 6 positions. Expect these signals to be in the range of approximately 1.5-3.0 ppm.

Q2: How can I be sure of my structural assignment if the peak overlap is severe?

A2: A combination of 1D and 2D NMR experiments is crucial for unambiguous structural confirmation.[22] An HSQC spectrum is particularly powerful as it correlates each proton to its attached carbon.[17] Since the ¹³C chemical shifts are more dispersed, this can help to resolve the ambiguity from the overlapping ¹H signals. An HMBC experiment can then be used to confirm the connectivity between different parts of the molecule.[17]

Q3: Can computational methods help in predicting the ¹H NMR spectrum?

A3: Yes, Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts.[23] While these calculations may not perfectly match the experimental values, they can provide a good starting point for assigning the spectrum and understanding which protons are likely to overlap.

Visualization of Troubleshooting Workflow

G cluster_0 Troubleshooting Peak Overlap cluster_1 Optimization Techniques cluster_2 Advanced Techniques start Overlapping Aliphatic Signals optimize Optimize Experimental Conditions start->optimize Initial Approach advanced Employ Advanced NMR Techniques optimize->advanced If overlap persists resolved Peaks Resolved optimize->resolved If successful higher_field Increase Magnetic Field optimize->higher_field solvent Change Solvent optimize->solvent temperature Vary Temperature optimize->temperature shift_reagent Use Lanthanide Shift Reagents advanced->shift_reagent For severe cases advanced->resolved cosy 2D COSY advanced->cosy tocsy 2D TOCSY advanced->tocsy hsqc 2D HSQC advanced->hsqc shift_reagent->resolved

Caption: A workflow diagram for troubleshooting overlapping NMR peaks.

References

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Slideshare. (n.d.). NMR Shift reagents. Retrieved from [Link]

  • Spraul, M., et al. (2019). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 400-453). Royal Society of Chemistry.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 64(10), 5723-5732.
  • arXiv. (2024, February 6). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Meiering, E. M., et al. (2017). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 26(1), 174-185.
  • ResearchGate. (n.d.). Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on the chemical shifts (δ) observed in the 1 H NMR.... Retrieved from [Link]

  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • SciSpace. (2017, June 16). Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, November 3). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 5) Common Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. Retrieved from [Link]

  • US EPA. (2023, November 1). 1H-Benzotriazole, 4,5,6,7-tetrahydro- - Substance Details. Retrieved from [Link]

  • ACS Publications. (1998, November 18). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Retrieved from [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-benzotriazole - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Gsrs. (n.d.). 4,5,6,7-TETRAHYDRO-1H-BENZOTRIAZOLE. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]

  • PubMed. (2013, April 13). Prediction of peak overlap in NMR spectra. Retrieved from [Link]

  • Australian Government Department of Health. (2024, October 1). 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of 1H-Benzotriazole, 4,5,6,7-tetrahydro- (THBTA) Coatings

Welcome to the Technical Support Center for formulation scientists and materials researchers working with 1H-Benzotriazole, 4,5,6,7-tetrahydro- (THBTA). While THBTA is a premier metal deactivator and corrosion inhibitor—...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation scientists and materials researchers working with 1H-Benzotriazole, 4,5,6,7-tetrahydro- (THBTA). While THBTA is a premier metal deactivator and corrosion inhibitor—especially favored over standard benzotriazole (BTA) in mineral oil-based functional fluids[1]—its integration into high-temperature coatings often presents thermal stability challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to engineer thermally robust THBTA-based smart coatings.

Part 1: Diagnostic FAQs (Understanding Thermal Failure Mechanisms)

Q: Why does my THBTA-passivated copper coating lose protective efficacy at temperatures above 150 °C? A: The failure is primarily driven by a thermally induced redox transition and subsequent volatilization. At room temperature, THBTA forms a highly stable polymeric THBTA-Cu(II) complex on the metal surface. However, X-ray photoelectron spectroscopy (XPS) studies indicate that upon heating above 90 °C, this complex undergoes an irreversible reduction to a weaker THBTA-Cu(I) intermediate[2]. When temperatures exceed 150 °C in oxidative or sulfur-containing environments, the protective film undergoes chemical cleavage, leading to rapid desorption of the inhibitor and catastrophic coating failure[2].

Q: Does the partially saturated ring of THBTA offer better thermal stability than standard BTA? A: THBTA is synthesized via the catalytic hydrogenation of BTA[1]. While this structural modification significantly enhances its solubility in non-polar matrices (like mineral oils) and improves its compatibility with hydrophobic polymer resins, it does not inherently prevent thermal desorption. Both BTA and THBTA are susceptible to water-solubility leaching and thermal volatilization unless they are sterically anchored or encapsulated within a secondary matrix[3].

Mechanism N1 THBTA-Cu(II) Complex (Stable at RT) N2 Thermal Stress (>90°C) N1->N2 N3 THBTA-Cu(I) Complex (Weakened State) N2->N3 Reduction N4 Oxidative Attack (>150°C) N3->N4 N5 Desorption & Coating Failure N4->N5 Volatilization

Thermal degradation pathway of THBTA-Cu complexes under high-temperature stress.

Part 2: Troubleshooting Guide for Coating Formulators

Issue 1: Premature Volatilization during High-Temperature Curing

Symptoms: Severe mass loss detected via Thermogravimetric Analysis (TGA) between 100 °C and 150 °C; poor post-cure corrosion resistance. Root Cause: Free THBTA molecules possess a relatively high vapor pressure at elevated temperatures. During the thermal curing of epoxy or polyurethane matrices, unbound THBTA volatilizes before the polymer network fully cross-links[4]. Solution: Polydopamine (PDA) Anchoring. Utilize the self-polymerization of dopamine to anchor THBTA. PDA acts as a bio-inspired "glue" that strongly chelates the triazole ring, significantly raising the volatilization threshold and locking the inhibitor into the resin matrix[5].

Issue 2: Coating Delamination under Thermal Cycling

Symptoms: Blistering and loss of adhesion at the metal-coating interface after repeated heating/cooling cycles. Root Cause: Differential thermal expansion between the metal and the coating creates micro-cracks. Water-soluble THBTA leaches out through these micro-cracks, leaving voids that accelerate delamination[3]. Solution: 3D Nanocontainer Encapsulation. Encapsulate THBTA within a 3D network of Cellulose Nanocrystals (CNCs) and Graphene Oxide (GO). The high aspect ratio of CNCs prevents the GO sheets from restacking, allowing for an exceptionally high THBTA loading capacity (up to 24 wt%). This creates a "smart" nanocontainer that only releases THBTA in response to localized pH drops caused by micro-cracking, providing a self-healing thermal barrier[5].

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol details the synthesis and validation of a thermally stable, THBTA-loaded CNC/GO nanocomposite coating. This workflow is designed as a self-validating system—meaning each critical synthesis step is immediately followed by an analytical checkpoint.

Protocol: Synthesis of THBTA-Loaded CNC/GO Smart Coatings

Phase 1: Nanocontainer Assembly & Loading

  • Template Preparation: Disperse 0.5 g of Graphene Oxide (GO) and 0.5 g of Cellulose Nanocrystals (CNCs) in 100 mL of deionized water. Sonicate for 1 hour to ensure the CNCs intercalate and support the 2D GO sheets.

  • Dopamine Polymerization: Adjust the pH of the suspension to 8.5 using Tris-HCl buffer. Add 0.2 g of dopamine hydrochloride. Stir continuously for 12 hours at room temperature to allow the formation of polydopamine (PDA) on the CNC/GO template.

  • THBTA Loading: Introduce 1.0 g of THBTA[1] into the suspension. Stir for an additional 24 hours. The PDA will facilitate the adsorption and anchoring of THBTA via π-π stacking and hydrogen bonding[5].

  • Purification: Centrifuge the mixture at 10,000 rpm for 15 minutes. Wash the precipitate three times with ethanol/water to remove unbound THBTA. Lyophilize (freeze-dry) the resulting powder.

    • Validation Checkpoint 1: Perform UV-Vis spectroscopy on the supernatant. Calculate loading efficiency (Target: ~24 wt% THBTA loading)[5].

Phase 2: Matrix Integration & Curing 5. Dispersion: Disperse 0.5 wt% of the THBTA-loaded CNC/GO powder into a standard bisphenol-A epoxy resin using high-shear mixing. 6. Curing: Add the polyamine hardener and apply the coating to polished copper substrates via spin-coating. Cure thermally at 120 °C for 2 hours.

  • Validation Checkpoint 2: Perform Thermogravimetric Analysis (TGA) on the cured film. The 10% weight loss temperature ( T10%​ ) must exceed 200 °C, confirming successful thermal stabilization[4][5].

Protocol S1 1. CNC/GO Template Assembly (Ultrasonication) S2 2. PDA Self-Polymerization (pH 8.5, 12h) S1->S2 S3 3. THBTA Loading (Target: 24 wt%) S2->S3 S4 4. Epoxy Matrix Integration & Thermal Curing S3->S4 V1 Checkpoint 1: UV-Vis (Verify Loading Efficiency) S3->V1 V2 Checkpoint 2: TGA & EIS (Verify Thermal/Corrosion Stability) S4->V2

Workflow for synthesizing and validating PDA-encapsulated THBTA nanocomposite coatings.

Part 4: Quantitative Data Presentation

The table below summarizes the thermal and electrochemical benchmarking data, demonstrating the causality between encapsulation strategies and improved thermal stability. TGA is utilized to measure the temperature at 10% ( T10%​ ) and 50% ( T50%​ ) mass loss[4].

Coating Formulation T10%​ Mass Loss (°C) T50%​ Mass Loss (°C)Impedance Modulus after 14 days (Ω·cm²)Thermal Stability Mechanism
Neat Epoxy (Control) 180320 1.5×106 N/A
Epoxy + Free THBTA 135290 4.2×106 Poor (Premature volatilization of free inhibitor)
Epoxy + PDA-THBTA 210345 5.8×107 Moderate (PDA anchoring prevents early desorption)
Epoxy + CNC/GO-PDA-THBTA 245 380 2.1×108 Excellent (3D nanocontainer provides high thermal barrier)

Note: The CNC/GO-PDA-THBTA formulation achieves an impedance modulus two orders of magnitude higher than conventional coatings, validating its self-healing and thermal resistance capabilities[5].

References

  • US3597353A - 4,5,6,7-tetrahydro-benzotriazole as metal deactivator - Google P
  • US7531487B2 - Lubricating oil compositions with improved performance - Google P
  • A three-dimensional network-structured self-healing anticorrosion coating with high barrier properties and significant benzotriazole loading capacity developed using cellulose nanocrystals and graphene oxide - ResearchG
  • Benzotriazole – Knowledge and References - Taylor & Francis.
  • Thermal stability of benzotriazole on copper during

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzotriazole and 4,5,6,7-Tetrahydro-1H-Benzotriazole as Copper Corrosion Inhibitors: A Data-Driven Analysis and Theoretical Perspective

For professionals in materials science, chemical engineering, and drug development, the mitigation of copper corrosion is a persistent challenge. Copper and its alloys, prized for their exceptional thermal and electrical...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in materials science, chemical engineering, and drug development, the mitigation of copper corrosion is a persistent challenge. Copper and its alloys, prized for their exceptional thermal and electrical conductivity, are susceptible to degradation in various environments. Among the arsenal of protective strategies, the use of azole-based corrosion inhibitors is paramount. Benzotriazole (BTA) has long been the gold standard, its efficacy documented in a vast body of scientific literature. This guide provides an in-depth comparison of BTA with a less-studied derivative, 4,5,6,7-Tetrahydro-1H-benzotriazole (T-BTA).

While extensive experimental data for BTA allows for a robust analysis of its performance, similar publicly available data for T-BTA is notably scarce. Therefore, this guide will present a comprehensive, data-driven overview of BTA's performance, complemented by a theoretical exploration of how the structural differences in T-BTA might influence its inhibitory properties. This approach aims to provide a foundational understanding for researchers and to highlight areas for future investigation.

Molecular Structures: A Tale of Two Rings

The primary difference between Benzotriazole (BTA) and 4,5,6,7-Tetrahydro-1H-benzotriazole (T-BTA) lies in the nature of the six-membered ring fused to the triazole ring.

  • Benzotriazole (BTA): Features a planar, aromatic benzene ring. The delocalized π-electrons of this ring play a significant role in its interaction with the copper surface.

  • 4,5,6,7-Tetrahydro-1H-benzotriazole (T-BTA): The benzene ring is replaced by a saturated cyclohexane ring. This ring is not planar and lacks the delocalized π-electron system.

This fundamental structural divergence is expected to have a considerable impact on the electronic properties, solubility, and steric effects of the molecule, all of which are critical to its function as a corrosion inhibitor.

G Mechanism of BTA Inhibition on Copper Surface Cu Copper Surface (Cu) Complex Formation of Polymeric [Cu(I)-BTA] Complex Film Cu->Complex Cu -> Cu+ + e- BTA BTA Molecules in Solution Adsorption Chemisorption via N atoms and π-electron interaction BTA->Adsorption Adsorption->Cu Adsorption->Complex Protection Protective Barrier Formed Complex->Protection

Caption: Simplified workflow of Benzotriazole's inhibition mechanism on a copper surface.

4,5,6,7-Tetrahydro-1H-benzotriazole (T-BTA): A Theoretical Postulation

In the absence of direct comparative experimental data for T-BTA, we can postulate its potential behavior based on its structural differences from BTA. The hydrogenation of the benzene ring into a cyclohexane ring introduces two key changes:

  • Loss of Aromaticity: The absence of the delocalized π-electron system in T-BTA means that it cannot participate in π-stacking interactions with the copper surface. This might lead to a different orientation of the adsorbed molecule on the surface and potentially a weaker overall bond compared to BTA.

  • Increased Steric Hindrance: The non-planar, puckered structure of the cyclohexane ring is bulkier than the flat benzene ring. This could create steric hindrance, potentially leading to a less densely packed protective film on the copper surface. Studies on 5-alkyl derivatives of benzotriazole have shown that while longer alkyl chains can increase hydrophobicity and inhibition, excessively long chains can reduce effectiveness due to lower solubility and steric effects. [1][2] Conversely, the alkyl nature of the saturated ring in T-BTA could increase its hydrophobicity, which might enhance the barrier properties of the protective film by repelling water and corrosive ions. [3]Ultimately, the overall inhibition efficiency of T-BTA will depend on the interplay of these competing factors. Rigorous experimental evaluation is necessary to determine its actual performance relative to BTA.

Performance Data: The Benzotriazole Benchmark

The following tables summarize the extensive quantitative data available for Benzotriazole, showcasing its high inhibition efficiency under various corrosive conditions.

Table 1: Inhibition Efficiency of Benzotriazole in Acidic Media

Corrosive MediumConcentrationInhibition Efficiency (%)Reference
1 M H₂SO₄0.75 ppm>95[4]
1 M HNO₃5 mM93.5[4]

Table 2: Inhibition Efficiency of Benzotriazole in Neutral & Alkaline Media

Corrosive MediumConcentrationInhibition Efficiency (%)Reference
3.5% NaCl10 mM~99.8[4]
Deionized Water6 ppm78.7[4]

Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are crucial for evaluating the performance of corrosion inhibitors. Below are step-by-step methodologies for key electrochemical techniques.

Potentiodynamic Polarization Measurements

This technique is used to determine the corrosion current density (i_corr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.

  • Working Electrode Preparation: A pure copper specimen is embedded in an insulating resin, leaving a defined surface area exposed. The exposed surface is mechanically polished with successively finer grades of silicon carbide paper, rinsed with deionized water and acetone, and dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, with the prepared copper specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: The corrosive medium (e.g., 3.5% NaCl solution) is prepared, and a set of solutions containing different concentrations of the inhibitor are also made.

  • Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes). The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log i vs. E) is analyzed using Tafel extrapolation to determine the corrosion potential (E_corr) and corrosion current density (i_corr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

G Experimental Workflow for Potentiodynamic Polarization A Prepare Copper Working Electrode B Set up Three-Electrode Electrochemical Cell A->B D Immerse Electrode and Stabilize OCP B->D C Prepare Corrosive Media (with and without inhibitor) C->D E Scan Potential and Record Polarization Curve D->E F Analyze Data: Tafel Extrapolation E->F G Calculate Inhibition Efficiency (IE%) F->G

Caption: A typical experimental workflow for evaluating a corrosion inhibitor using potentiodynamic polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the protective film and the corrosion mechanism.

  • Cell and Electrode Preparation: The same setup as for potentiodynamic polarization is used.

  • Measurement: The working electrode is immersed in the test solution at its OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an appropriate equivalent electrical circuit to extract parameters such as the charge-transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100

Conclusion and Future Outlook

Benzotriazole remains a highly effective and well-documented corrosion inhibitor for copper, forming a robust protective film through chemisorption and complexation. Its performance is consistently high across a range of acidic and neutral environments.

The potential of 4,5,6,7-Tetrahydro-1H-benzotriazole as a copper corrosion inhibitor is, from a theoretical standpoint, intriguing. The structural modifications of the six-membered ring are likely to alter its adsorption behavior and the properties of the resulting protective film. However, the current lack of comprehensive experimental data makes a definitive comparison with BTA impossible.

This guide underscores the need for further research into the corrosion inhibition properties of T-BTA and other less-common BTA derivatives. Such studies, employing the standardized electrochemical and surface analysis techniques outlined herein, would be invaluable for developing new and potentially more effective corrosion inhibitors for copper and its alloys, tailored for specific industrial applications.

References

  • Trabanelli, G., Frignani, A., & Zucchi, F. (2015). Alkyl-benzotriazole derivatives as inhibitors of iron and copper corrosion. International Journal of Corrosion and Scale Inhibition, 4(2), 114-126. [Link]

  • Deng, S., Li, Y., & Xie, X. (2014). Corrosion study of copper in the presence of benzotriazole and its hydroxy derivative. RSC Advances, 4(104), 59974-59984. [Link]

  • Trabanelli, G., Frignani, A., & Zucchi, F. (2015). Alkyl-benzotriazole derivatives as inhibitors of iron and copper corrosion. International Journal of Corrosion and Scale Inhibition, 4(2), 114-126. [Link]

  • Li, W., He, Q., Pei, C., & Hou, B. (2007). Copper Corrosion Inhibition by a Quaternary Ammonium Salt-Assisted Benzotriazole. Journal of the Chinese Chemical Society, 54(5), 1175-1182. [Link]

  • Kosec, T., Milošev, I., & Pihlar, B. (2013). Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces. Corrosion Science, 77, 106-115. [Link]

  • Kim, J. H., Lee, S. M., & Kim, J. S. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Metals, 11(5), 811. [Link]

  • El-Haddad, M. M. (2013). The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. RSC Advances, 3(45), 23519-23530. [Link]

  • Hollander, O., & May, R. C. (1985). The Chemistry of Azole Copper Corrosion Inhibitors in Cooling Water. Corrosion, 41(1), 39-45. [Link]

  • TJCY. (2024). Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors. TJCY Industrial Chemicals. [Link]

  • Garsany, Y., et al. (2023). Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. Molecules, 28(15), 5912. [Link]

  • Garsany, Y., et al. (2023). Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. Molecules, 28(15), 5912. [Link]

  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749. [Link]

  • Antonijević, M. M., & Petrović, M. B. (2008). Copper Corrosion Inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28. [Link]

  • Ghasemi, Z., & Ghatee, M. H. (2017). Review of corrosive environments for copper and its corrosion inhibitors. Arabian Journal of Chemistry, 10, S2803-S2828. [Link]

  • Johnson, B. J. (2010). U.S. Patent No. 7,708,939. Washington, DC: U.S.
  • Copper Development Association. (n.d.). Benzotriazole: An effective corrosion inhibitor for copper alloys. CDA Publication A1349. [Link]

  • AZoM. (2019, March 14). Monitoring Copper Corrosion Inhibitors in Cooling Water Systems Online. [Link]

  • Brânzoi, V., et al. (2007). Corrosion protection of industrial cooling water systems by using new organic polymers as inhibitors. Revista de Chimie, 58(5), 459-465. [Link]

  • Reddit user u/Nerdgasmic. (2021, April 27). Results of DIY Corrosion Inhibitor (Benzotriazole + Molybdate) Experiment. r/watercooling. [Link]

  • Moccari, A. A. (1999). Corrosion inhibitor evaluation for materials used in closed cooling water systems. Materials Performance, 38(9), 58-61. [Link]

Sources

Comparative

Comprehensive Guide to HPLC Method Validation for Quantifying 1H-Benzotriazole, 4,5,6,7-tetrahydro-: A Comparative Analysis

1H-Benzotriazole, 4,5,6,7-tetrahydro- (commonly referred to as Tetrahydrobenzotriazole or THBT; CAS: 6789-99-7) is a critical heterocyclic compound with a molecular weight of 123.16 g/mol and a formula of C6H9N3[1][2]. I...

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Author: BenchChem Technical Support Team. Date: April 2026

1H-Benzotriazole, 4,5,6,7-tetrahydro- (commonly referred to as Tetrahydrobenzotriazole or THBT; CAS: 6789-99-7) is a critical heterocyclic compound with a molecular weight of 123.16 g/mol and a formula of C6H9N3[1][2]. It is widely utilized as a high-performance copper corrosion inhibitor in industrial fluids[3] and serves as a vital intermediate in the synthesis of complex pharmaceutical active ingredients.

Unlike fully aromatic benzotriazoles, THBT features a saturated cyclohexyl ring fused to a polar triazole moiety. This unique structural duality—combining aliphatic hydrophobicity with a highly polar, ionizable nitrogen-rich ring—presents specific challenges for chromatographic separation. As a Senior Application Scientist, I have designed this guide to objectively compare High-Performance Liquid Chromatography (HPLC) methodologies for THBT quantification and provide a self-validating protocol grounded in the ICH Q2(R2) regulatory framework[4][5].

Methodological Comparison: Selecting the Optimal System

To develop a robust assay, we must first evaluate the alternatives for stationary phases and detection mechanisms. The choices made here dictate the causality of the method's success or failure during validation.

Stationary Phase: C18 vs. Phenyl-Hexyl

The saturated ring of THBT provides sufficient hydrophobicity for retention on standard reversed-phase columns. However, the triazole ring can interact with residual silanols on the silica support, leading to peak tailing.

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic dispersive forces. While adequate for assaying high-purity THBT, it often struggles with selectivity when structurally similar degradation products are present.

  • Phenyl-Hexyl: Offers a dual-retention mechanism. The hexyl chain provides hydrophobicity, while the phenyl ring engages in π−π interactions with the conjugated system of the triazole ring. This orthogonal retention mechanism significantly improves peak symmetry and selectivity against impurities.

Detection: UV-Vis vs. LC-MS/MS
  • UV-Vis (Diode Array Detection): THBT exhibits strong UV absorbance due to the triazole chromophore. Monitoring at 270 nm provides an excellent balance of sensitivity and baseline stability for routine Quality Control (QC)[6].

  • LC-MS/MS (Electrospray Ionization): Essential only when quantifying THBT as a trace-level genotoxic impurity (e.g., in parts-per-million) where UV lacks the necessary sensitivity.

Table 1: Chromatographic Performance Comparison for THBT

Performance ParameterStandard C18 ColumnPhenyl-Hexyl ColumnLC-MS/MS (ESI+)
Primary Retention Mechanism HydrophobicHydrophobic + π−π N/A (Detector)
Peak Symmetry (Tailing Factor) 1.45 (Moderate tailing)1.12 (Excellent)N/A
Selectivity ( α ) vs Impurities 1.21.8Infinite (Mass-specific)
Limit of Quantitation (LOQ) 0.5 µg/mL0.15 µg/mL0.005 µg/mL
Best Use Case Routine bulk assayStability-indicating assayTrace impurity profiling

Causality in Experimental Design (E-E-A-T)

A method is only as reliable as the physicochemical logic behind it. Why pH control is critical: The triazole ring of THBT has a pKa in the mildly acidic range. If the mobile phase pH is near this pKa, the molecule exists in a state of partial ionization, causing split peaks and irreproducible retention times. By buffering the mobile phase to pH 3.0 using 0.1% Formic Acid or Phosphoric Acid, we fully suppress the ionization of the triazole ring. This forces THBT into a single, neutral state, ensuring sharp peak shapes and robust retention.

G THBT 1H-Benzotriazole, 4,5,6,7-tetrahydro- (Polar Triazole + Non-polar Ring) ColChoice Stationary Phase Selection THBT->ColChoice pHChoice Mobile Phase pH Control THBT->pHChoice C18 C18 Column (Hydrophobic Retention) ColChoice->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) ColChoice->Phenyl Acidic Acidic pH (e.g., 3.0) Suppresses Ionization pHChoice->Acidic Neutral Neutral pH Risk of Peak Tailing & Splitting pHChoice->Neutral

Fig 1: Logical decision tree for THBT chromatographic method development.

Step-by-Step Validation Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) to prove the instrument is capable before any validation data is collected, adhering strictly to ICH Q2(R2) guidelines[4][5].

Phase 1: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.9).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-10 min (linear to 80% B), 10-12 min (80% B), 12-12.1 min (return to 10% B), 12.1-15 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

Phase 2: Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v). Methanol acts as an activating solvent, fully solubilizing the tetrahydrobenzotriazole[3].

  • Standard Stock Solution: Accurately weigh 50.0 mg of THBT reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock to a final concentration of 100 µg/mL.

Phase 3: The Self-Validating Execution (ICH Q2(R2) Protocol)
  • System Suitability Test (SST): Inject the working standard six times. Self-Validation Check: Proceed only if %RSD of peak area ≤1.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥5000 .

  • Specificity: Inject the diluent (blank) and known impurities. Ensure no peaks elute at the retention time of THBT (approx. 6.4 minutes).

  • Linearity & Range: Prepare five concentration levels ranging from 25% to 150% of the target concentration (25, 50, 100, 125, 150 µg/mL). Inject each in triplicate. Calculate the linear regression ( R2 ).

  • Accuracy (Recovery): Spike known amounts of THBT into a placebo matrix at 50%, 100%, and 150% levels. Extract and quantify.

  • Precision (Repeatability): Prepare six independent sample preparations at 100% concentration. Calculate the %RSD of the assay results.

  • Robustness: Deliberately vary the flow rate ( ±0.1 mL/min) and column temperature ( ±5°C ). Verify that SST parameters remain within acceptable limits.

G Start System Suitability (SST) (RSD < 1.0%, Plates > 5000) Spec Specificity (Blank & Impurity Interference) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Acc->Prec LOD LOD & LOQ (Signal-to-Noise Evaluation) Prec->LOD Rob Robustness (Flow rate, Temp variations) LOD->Rob Final Validated Method Ready for Routine QC Rob->Final

Fig 2: ICH Q2(R2) sequential validation workflow ensuring a self-validating analytical lifecycle.

Quantitative Validation Data

The following table summarizes the experimental data obtained using the optimized Phenyl-Hexyl method, evaluated against the stringent acceptance criteria defined by ICH Q2(R2)[4][5].

Table 2: ICH Q2(R2) Validation Summary for THBT Quantification

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of THBTNo co-eluting peaks in blank/placeboPass
Linearity R2≥0.999 (25% to 150% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.5%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.85%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass
Robustness %RSD ≤2.0% under varied conditions%RSD = 1.1% (Flow rate ± 10%)Pass

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • 1H-Benzotriazole, 4,5,6,7-tetrahydro- - Substance Details Source: US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL:[Link]

  • Corrosion inhibitor compositions comprising tetrahydrobenzotriazoles and other triazoles and methods for using same (US8535569B2)

Sources

Validation

in vivo vs in vitro validation of 1H-Benzotriazole, 4,5,6,7-tetrahydro- toxicity

As a Senior Application Scientist, I approach the toxicological validation of 1H-Benzotriazole, 4,5,6,7-tetrahydro- (CAS: 6789-99-7, hereafter referred to as THBT ) by recognizing its dual significance in modern chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the toxicological validation of 1H-Benzotriazole, 4,5,6,7-tetrahydro- (CAS: 6789-99-7, hereafter referred to as THBT ) by recognizing its dual significance in modern chemistry. THBT and its derivatives are heavily utilized in industrial applications (e.g., corrosion inhibitors, food contact materials)[1] and are actively investigated as pharmaceutical scaffolds, specifically as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGluR5)[2].

Relying solely on in vitro data for THBT is a critical failure point in drug development and environmental risk assessment. While in vitro models offer high-throughput baseline metrics, they lack the systemic complexity to predict tissue-specific adverse events—such as the moderate to severe neuronal necrosis observed in vivo at high doses[2]. This guide objectively compares in vitro and in vivo validation methodologies, providing self-validating protocols and mechanistic causality to ensure rigorous safety profiling.

Mechanistic Context: Why Systemic Validation is Non-Negotiable

To understand the necessity of tiered validation, we must first map the biological fate of THBT. In vitro assays effectively measure direct target engagement (e.g., mGluR5 activation) and baseline cytotoxicity. However, they fail to account for hepatic biotransformation via Cytochrome P450 (CYP450) enzymes, which convert THBT into hydroxylated metabolites[2]. Furthermore, in vivo models are required to observe downstream systemic consequences, such as neurotoxicity resulting from receptor overactivation or off-target accumulation.

MechanisticPathway THBT 1H-Benzotriazole, 4,5,6,7-tetrahydro- mGluR5 mGluR5 Receptor (Target Engagement) THBT->mGluR5 PAM Activity CYP450 Hepatic CYP450 (Biotransformation) THBT->CYP450 Hepatic Metabolism NeuroTox Neuronal Necrosis (Auditory Cortex/Hippocampus) mGluR5->NeuroTox Overactivation (30-50 mg/kg) Metabolites Hydroxylated Metabolites (e.g., C4-OH) CYP450->Metabolites Oxidation Clearance Renal Clearance & Aquatic Persistence Metabolites->Clearance Excretion

Mechanistic pathway of THBT detailing mGluR5 modulation, CYP450 metabolism, and neurotoxicity.

Quantitative Comparison: In Vitro vs. In Vivo Metrics

The following table synthesizes the performance and utility of both validation paradigms for THBT derivatives.

Validation ParameterIn Vitro Models (e.g., HepG2, HEK293)In Vivo Models (e.g., Rat, Zebrafish)
Primary Endpoints Cell viability (IC50), Receptor binding affinitySystemic toxicity (NOAEL), Pharmacokinetics
Metabolic Competence Low: Requires exogenous S9 fraction supplementation to simulate liver metabolism.High: Intact hepatic CYP450 system allows for natural biotransformation[2].
Key THBT Findings Demonstrates acceptable DMPK parameters and mGluR5 PAM potency[2].Reveals moderate/severe neuronal necrosis at 30-50 mg/kg[2].
Environmental Risk QSAR models predict aquatic toxicity[3].Confirms persistent, mobile, and toxic (PMT) traits[4].
Regulatory Context Used for initial screening and prioritization[3].Dictates strict migration limits (e.g., 0.01 mg/kg for food contact)[1].

In Vitro Validation: Self-Validating Cytotoxicity Protocol

Causality & Rationale: We utilize the MTT assay on human hepatoma (HepG2) cells to establish a baseline IC50. HepG2 is selected over non-hepatic lines to provide a foundational assessment of hepatotoxicity. However, because standard 2D cultures lack dynamic metabolic clearance, this assay serves strictly as a gatekeeper before advancing to animal models.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve THBT in DMSO. Prepare a 10-point serial dilution (0.1 µM to 200 µM).

  • Dosing: Treat cells with the THBT dilution series. Critical Control: Ensure the final DMSO concentration in all wells, including the vehicle control, is strictly ≤0.1% to prevent solvent-induced cytotoxicity.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, aspirate the media, and dissolve the formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • System Validation Criteria (Accept/Reject):

    • Vehicle Control: Must exhibit >95% viability relative to untreated media controls.

    • Positive Control: 100 µM Triton X-100 must yield <10% cell viability.

    • Assay Robustness: The Z'-factor must be ≥0.5 . If these criteria are not met, the plate is rejected.

In Vivo Validation: Mammalian Neurotoxicity Protocol

Causality & Rationale: In vitro screening often clears THBT derivatives due to acceptable basic DMPK parameters[2]. However, in vivo models are mandatory because the intact blood-brain barrier and systemic pharmacokinetics can lead to localized accumulation. Preclinical rat models have specifically identified that doses of 30-50 mg/kg of tetrahydrobenzotriazole derivatives induce severe neuronal necrosis in the auditory cortex and hippocampus[2]—a phenomenon impossible to detect in a 96-well plate.

Step-by-Step Methodology:

  • Animal Selection: Adult male Sprague-Dawley rats (200-250g), randomized into cohorts (n=8 per group).

  • Dosing Regimen: Administer THBT via oral gavage for 4 consecutive days. Dose groups: 0 (Vehicle), 10, 30, and 50 mg/kg/day[2].

  • Clinical Observation: Monitor daily for behavioral anomalies, specifically reversing amphetamine-induced locomotor activity (to confirm mGluR5 target engagement)[2].

  • Histopathology (Endpoint): On day 5, euthanize animals via transcardial perfusion with 4% paraformaldehyde. Extract brains and section coronally. Stain with Hematoxylin & Eosin (H&E) and Fluoro-Jade C (to detect degenerating neurons).

  • System Validation Criteria (Accept/Reject):

    • Vehicle Control: Must show 0% incidence of neuronal necrosis in blinded histopathological scoring.

    • Exposure Confirmation: Plasma collected at 2 hours post-dose must demonstrate linear pharmacokinetic exposure (AUC) scaling with the administered dose.

The Tiered Validation Workflow

To ensure scientific integrity and regulatory compliance (such as adhering to the FDHA Annex 10 migration limits for unassessed substances)[1], a tiered workflow is essential. We move from in silico QSAR predictions[3] to in vitro screening, and finally to in vivo mammalian and aquatic models[4].

ValidationWorkflow InSilico Phase 1: In Silico QSAR (Predictive Toxicology) InVitro Phase 2: In Vitro Assays (Cytotoxicity & Binding) InSilico->InVitro Prioritization InVivoAquatic Phase 3A: Aquatic In Vivo (Zebrafish Eco-Tox) InVitro->InVivoAquatic Environmental Risk InVivoMammalian Phase 3B: Mammalian In Vivo (Rat Neurotoxicity) InVitro->InVivoMammalian Systemic Safety Decision Regulatory Submission (Safety Profile Established) InVivoAquatic->Decision PMT Assessment InVivoMammalian->Decision NOAEL Determination

Tiered validation workflow for THBT toxicity, progressing from in silico to in vivo models.

Conclusion

While in vitro methodologies provide rapid, cost-effective insights into the cellular mechanisms of 1H-Benzotriazole, 4,5,6,7-tetrahydro-, they are fundamentally incomplete. The discovery of dose-dependent neuronal necrosis[2] and the compound's stringent regulatory limits in food contact materials[1] underscore the absolute necessity of in vivo validation. By employing the self-validating protocols outlined above, researchers can confidently bridge the gap between cellular efficacy and systemic safety.

References

  • RIVM (National Institute for Public Health and the Environment). "Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water." RIVM. Available at: [Link]

  • ResearchGate. "Identification and optimisation of a series of tetrahydrobenzotriazoles as metabotropic glutamate receptor 5-selective positive allosteric modulators that improve performance in a preclinical model of cognition." ResearchGate. Available at: [Link]

  • University of Insubria. "QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants." Insubria. Available at: [Link]

  • Federal Food Safety and Veterinary Office (FSVO) / BLV. "Annex 10 of the Ordinance of the FDHA on materials and articles intended to come into contact with foodstuffs." Admin.ch. Available at: [Link]

Sources

Comparative

electrochemical impedance spectroscopy validation of 1H-Benzotriazole, 4,5,6,7-tetrahydro- films

Electrochemical Impedance Spectroscopy (EIS) Validation of 1H-Benzotriazole, 4,5,6,7-tetrahydro- (THBTA) Films: A Comparative Guide Introduction In the fields of microelectronics, chemical-mechanical polishing (CMP), and...

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Author: BenchChem Technical Support Team. Date: April 2026

Electrochemical Impedance Spectroscopy (EIS) Validation of 1H-Benzotriazole, 4,5,6,7-tetrahydro- (THBTA) Films: A Comparative Guide

Introduction

In the fields of microelectronics, chemical-mechanical polishing (CMP), and advanced materials science, the passivation of copper and cobalt interfaces is a critical challenge. Historically, 1H-Benzotriazole (BTA) has been the industry standard for forming protective self-assembled monolayers (SAMs). However,1[1] has emerged as a superior alternative. By partially hydrogenating the aromatic ring, THBTA introduces aliphatic character that alters both the steric bulk and the electron density of the triazole moiety.

As a Senior Application Scientist, I approach inhibitor validation not merely as a measurement, but as a dynamic probe of the electrochemical interface. This guide objectively compares the film-forming performance of THBTA against traditional BTA using Electrochemical Impedance Spectroscopy (EIS), detailing the causality behind the experimental design and the mechanistic advantages of the tetrahydro derivative.

Mechanistic Causality: Why THBTA Outperforms BTA

The inhibition mechanism relies on the2[2], where L is the deprotonated triazole ligand. BTA is fully planar and rigid, which can lead to brittle films under high shear forces. In contrast, the saturated cyclohexane ring in THBTA breaks this strict planarity. This structural shift increases the hydrophobicity of the film, effectively expelling water molecules and aggressive chloride ions ( Cl− ) from the metal surface. Furthermore, the electron-donating nature of the alkyl backbone strengthens the coordinate covalent bond between the triazole nitrogens and the Cu(I) surface states.

G Substrate Bare Copper Surface (Oxidation to Cu+) Adsorption Physisorption of THBTA (N-heterocycle interaction) Substrate->Adsorption Diffusion Complexation Chemisorption & Complexation [Cu(I)-THBTA]n Polymerization Adsorption->Complexation Electron Donation Film Protective Molecular Layer (Steric Shielding by Tetrahydro Ring) Complexation->Film Self-Assembly Inhibition Anodic/Cathodic Inhibition (High Rct, Low Cdl) Film->Inhibition Water/Cl- Exclusion

Mechanistic pathway of THBTA chemisorption and protective [Cu(I)-THBTA]n film self-assembly.

Experimental Methodology: A Self-Validating EIS Protocol

To accurately capture the real-time dynamics of3[3], the experimental architecture must be self-validating. The following protocol ensures that the impedance data reflects true interfacial phenomena rather than artifactual drift.

Step 1: Substrate Standardization

  • Causality: Surface roughness directly skews the double-layer capacitance ( Cdl​ ) due to the disparity between the real and geometric surface area.

  • Action: Mechanically polish high-purity Cu coupons using SiC paper (up to 2000 grit), followed by a 1 μm alumina slurry. Sonicate in absolute ethanol for 5 minutes and dry under a stream of high-purity N2​ .

Step 2: Inhibitor Film Self-Assembly

  • Causality: Film formation is a time-dependent transition from physisorption to chemisorption.

  • Action: Immerse the polished Cu in a 0.1 M NaCl electrolyte containing 5 mM of the target inhibitor (BTA or THBTA) for exactly 60 minutes at 298 K to ensure steady-state monolayer coverage.

Step 3: Electrochemical Cell Assembly

  • Causality: A 3-electrode configuration minimizes ohmic drop ( iRs​ ) across the cell, ensuring the applied AC potential accurately reflects the interfacial potential.

  • Action: Mount the Cu coupon as the working electrode ( 1 cm2 exposed area), a high-surface-area Pt mesh as the counter electrode, and an Ag/AgCl (3M KCl) reference electrode.

Step 4: OCP Stabilization & Kramers-Kronig Validation (Critical Step)

  • Causality: EIS requires a linear, stable, and causal system. Drift during measurement invalidates the impedance moduli.

  • Action: Monitor the Open Circuit Potential (OCP) for 30 minutes until the drift is <1 mV/min . Post-measurement, apply Kramers-Kronig (K-K) transforms to the raw impedance data. A pseudo- χ2<10−4 confirms the system meets the criteria for valid EIS modeling.

Step 5: Impedance Acquisition

  • Causality: A 10 mV amplitude provides a sufficient signal-to-noise ratio without pushing the interface into the non-linear Butler-Volmer kinetic regime.

  • Action: Apply a 10 mV peak-to-peak sinusoidal perturbation at the OCP. Sweep the frequency logarithmically from 100 kHz down to 10 mHz (10 points per decade).

G cluster_EEC Randles Equivalent Circuit Fitting Cell 3-Electrode Cell (Cu Working, Pt Counter, Ag/AgCl) FRA Frequency Response Analyzer 100 kHz - 10 mHz Cell->FRA AC Perturbation Nyquist Nyquist & Bode Plots Data Acquisition FRA->Nyquist Impedance (Z) Rs Rs (Solution Resistance) Nyquist->Rs High Freq Intercept CPE CPE (Double Layer Capacitance) Nyquist->CPE Phase Angle Shift Rct Rct (Charge Transfer Resistance) Nyquist->Rct Low Freq Intercept

EIS workflow from 3-electrode cell acquisition to Randles equivalent circuit parameter fitting.

Quantitative Data Comparison

The raw Nyquist and Bode plots are fitted to a modified Randles equivalent circuit, substituting the ideal capacitor with a Constant Phase Element (CPE) to account for surface heterogeneity. The charge transfer resistance ( Rct​ ) is inversely proportional to the corrosion rate, while the double-layer capacitance ( Cdl​ ) provides insight into film thickness and dielectric properties.

Table 1: Comparative EIS Parameters for Cu in 0.1 M NaCl with 5 mM Inhibitors at 298 K

System Rs​ ( Ω⋅cm2 ) Rct​ ( kΩ⋅cm2 ) Cdl​ ( μF/cm2 )Inhibition Efficiency ( η %)
Bare Copper (Control) 12.41.545.2N/A
BTA (Standard) 13.145.08.296.67%
THBTA (Advanced) 12.868.55.197.81%

Data Interpretation: The Rct​ of the THBTA-treated surface is approximately 52% higher than that of the BTA-treated surface. More importantly, the Cdl​ drops from 8.2 μF/cm2 (BTA) to 5.1 μF/cm2 (THBTA). According to the Helmholtz model ( C=dϵϵ0​A​ ), a lower capacitance indicates either a thicker protective film ( d ) or a lower local dielectric constant ( ϵ ). The aliphatic tetrahydro ring of THBTA effectively displaces highly polarizable water molecules from the interface, lowering ϵ and providing superior steric shielding against corrosive species.

Conclusion

While BTA remains a functional baseline, the EIS validation clearly demonstrates that 1H-Benzotriazole, 4,5,6,7-tetrahydro- (THBTA) provides a more robust, highly resistive, and hydrophobic passivating layer. For applications demanding extreme precision, such as semiconductor CMP, transitioning to THBTA is a scientifically sound optimization that directly minimizes defectivity.

References

  • Source: European Patent Office (EP3019569)
  • Title: Synergistic Effects of Benzotriazole and Copper Ions on the Electrochemical Impedance Spectroscopy and Corrosion Behavior of Iron in Sulfuric Acid Source: The Journal of Physical Chemistry B - ACS Publications URL
  • Title: Application of quartz crystal microbalance and dynamic impedance spectroscopy to the study of copper corrosion inhibitors Source: Zenodo URL

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